molecular formula C12H15ClO B8802947 1-(3-Chlorophenyl)cyclohexanol CAS No. 19920-86-6

1-(3-Chlorophenyl)cyclohexanol

Cat. No.: B8802947
CAS No.: 19920-86-6
M. Wt: 210.70 g/mol
InChI Key: OCNPUIOGUDYWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)cyclohexanol is a cyclohexanol derivative of significant interest in medicinal chemistry and pharmacological research. Its primary research value lies in its structural relationship to compounds that act as allosteric modulators of G-protein coupled receptors, particularly the Cannabinoid Receptor 1 (CB1) . Research into structurally similar 1-aryl-cyclohexanol compounds has revealed a novel mechanism of action, where they can enhance the binding affinity of orthosteric ligands while simultaneously acting as non-competitive antagonists in functional assays, thereby influencing receptor desensitization and internalization pathways . This makes this compound a valuable chemical tool for probing the complex signaling and regulatory mechanisms of CB1, which is a therapeutic target for a range of neurological conditions. Beyond its pharmacological applications, this compound serves as a versatile synthetic intermediate and model compound in organic chemistry. It is used to study stereospecific fragmentation processes, such as dehydration under electron ionization (EI) in mass spectrometry . The elimination of water from trans-4-arylcyclohexanols like this one proceeds with high stereospecificity via a low-energy hydrogen transfer, providing insights into reaction mechanisms and the behavior of gas-phase ions . This compound is offered for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19920-86-6

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-(3-chlorophenyl)cyclohexan-1-ol

InChI

InChI=1S/C12H15ClO/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9,14H,1-3,7-8H2

InChI Key

OCNPUIOGUDYWLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Foundational & Exploratory

1-(3-Chlorophenyl)cyclohexanol vs 1-(4-chlorophenyl)cyclohexanol isomer differences

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and pharmacological differences between 1-(3-chlorophenyl)cyclohexanol (the meta isomer) and 1-(4-chlorophenyl)cyclohexanol (the para isomer).

Designed for research scientists, this document focuses on the critical distinctions necessary for impurity profiling, structure-activity relationship (SAR) studies, and synthetic process control.

Executive Summary & Strategic Importance

In the context of opioid analgesic development—specifically the synthesis of Tramadol and its analogs—the This compound isomer is a critical scaffold. It serves as a direct structural bioisostere to the Tramadol precursor (1-(3-methoxyphenyl)cyclohexanol).

Conversely, the 1-(4-chlorophenyl)cyclohexanol isomer typically arises as a regioisomeric impurity or is synthesized deliberately to probe the steric constraints of the


-opioid receptor binding pocket. Distinguishing these isomers is non-trivial due to their identical molecular weight and similar chromatographic retention times, making NMR spectroscopy  the gold standard for validation.
Core Comparison Matrix
FeatureThis compound (meta)1-(4-Chlorophenyl)cyclohexanol (para)
Role Tramadol/PCP Analog PrecursorImpurity / SAR Probe
Symmetry

(Asymmetric substitution)

(Axis of symmetry through C1-C4)
Electronic Effect Inductive withdrawal (-I), minimal resonanceInductive (-I) + Resonance (+R) opposition
NMR Signature Complex aromatic multiplet (4 distinct signals)Symmetric AA'BB' system (2 distinct doublets)
Physical State Low-melting solid or viscous oilHigher-melting crystalline solid (lattice stability)

Synthetic Pathways & Reaction Dynamics

Both isomers are synthesized via a Grignard addition of the corresponding chlorophenylmagnesium bromide to cyclohexanone. However, the position of the chlorine atom influences the kinetics and side-reaction profile.

Reaction Mechanism (Grignard Addition)

The synthesis relies on the nucleophilic attack of the aryl Grignard reagent on the carbonyl carbon of cyclohexanone.

GrignardSynthesis Start Bromochlorobenzene (3- or 4- isomer) Mg Mg / THF (Initiation) Start->Mg Activation Grignard Ar-MgBr (Grignard Reagent) Mg->Grignard Exothermic Intermediate Alkoxide Intermediate Grignard->Intermediate + Cyclohexanone Nucleophilic Attack Ketone Cyclohexanone Ketone->Intermediate Quench NH4Cl (aq) Acidic Quench Intermediate->Quench Protonation Product Target Alcohol 1-(Chlorophenyl)cyclohexanol Quench->Product Isolation

Figure 1: General synthetic pathway for 1-arylcyclohexanols.

Kinetic Differences
  • 3-Chloro (meta): The chlorine atom is in a non-conjugated position relative to the magnesium. The formation of the Grignard reagent is generally straightforward. The electron-withdrawing inductive effect (-I) slightly deactivates the ring but does not significantly hinder the nucleophilicity of the carbon-magnesium bond.

  • 4-Chloro (para): The chlorine atom can donate electron density via resonance (+R) into the ring, partially counteracting the inductive withdrawal. However, in the formation of the Grignard, the para isomer is prone to Wurtz-type coupling (formation of 4,4'-dichlorobiphenyl) as a side reaction if the concentration of alkyl halide is too high during initiation.

Analytical Differentiation (Self-Validating Protocols)

This is the most critical section for the bench scientist. You cannot rely solely on MS (mass spectrometry) as the fragmentation patterns are nearly identical (


 210/212 parent ions). Proton NMR (

H-NMR)
is the definitive method for identification.
NMR Spectroscopy ( H, 400 MHz, CDCl )
The Para Isomer (1-(4-chlorophenyl)cyclohexanol)
  • Symmetry: The molecule has a plane of symmetry passing through the C1 and C4 carbons of the phenyl ring.

  • Aromatic Region (7.2 – 7.5 ppm): You will observe a classic AA'BB' system . This appears as two distinct "doublets" (often roofing toward each other) integrating to 2 protons each.

    • 
       ~7.45 ppm (d, 2H, ortho to cyclohexyl)
      
    • 
       ~7.30 ppm (d, 2H, meta to cyclohexyl)
      
The Meta Isomer (this compound)
  • Symmetry: Asymmetric substitution destroys the axis of symmetry.

  • Aromatic Region (7.1 – 7.5 ppm): You will observe four distinct proton environments, integrating to 1H each.[1]

    • H2 (Singlet-like): Isolated between the cyclohexyl group and the Cl. Often appears as a narrow triplet or singlet (

      
       ~7.5 ppm).
      
    • H4/H6 (Doublets): Two protons with ortho coupling (

      
       ~7.2–7.4 ppm).
      
    • H5 (Triplet): The proton meta to both substituents (

      
       ~7.2 ppm), appearing as a pseudo-triplet due to two ortho couplings.
      
Infrared Spectroscopy (IR)
  • Para: Strong bending vibration at ~800-850 cm

    
     (2 adjacent H atoms).
    
  • Meta: Bending vibrations at ~750-800 cm

    
     and ~690-710 cm
    
    
    
    (3 adjacent H atoms + 1 isolated H).

Experimental Protocol: Synthesis of this compound

Safety Note: Grignard reactions involve exothermic initiation and moisture-sensitive reagents. All glassware must be flame-dried.

Materials
  • 1-Bromo-3-chlorobenzene (25.0 mmol)

  • Magnesium turnings (27.5 mmol, 1.1 eq)

  • Cyclohexanone (25.0 mmol)

  • Anhydrous THF (Tetrahydrofuran)

  • Iodine crystal (catalyst)

Step-by-Step Methodology
  • Activation: Place Mg turnings and a crystal of iodine in a 3-neck RBF under Argon. Heat with a heat gun until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add 5 mL of anhydrous THF. Add approx. 1 mL of the bromochlorobenzene. Initiation is signaled by turbidity and exotherm.

  • Addition: Dropwise add the remaining bromide in THF (20 mL) over 30 mins, maintaining a gentle reflux. Stir for 1 hour post-addition.

  • Coupling: Cool the Grignard solution to 0°C. Add cyclohexanone (dissolved in 10 mL THF) dropwise over 20 mins. The solution will turn viscous/cloudy.

  • Quenching: Stir at Room Temp for 2 hours. Cool to 0°C and quench slowly with saturated NH

    
    Cl solution. Caution: Gas evolution.
    
  • Work-up: Extract with Diethyl Ether (3x 50 mL). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Evaporate solvent. The meta isomer often yields an oil that crystallizes slowly. Recrystallize from Hexane/EtOAc (9:1) if solid, or purify via silica column chromatography (Hexane:EtOAc 85:15).

Pharmacological & SAR Implications[2][3][4]

Understanding the biological difference is vital for drug design.

The Tramadol Connection

The 3-chloro isomer is the direct lipophilic analog of the Tramadol precursor (1-(3-methoxyphenyl)cyclohexanol).

  • Mechanism: The 3-position substitution is critical for binding affinity at the

    
    -opioid receptor (MOR). In Tramadol, the 3-methoxy group functions as a hydrogen bond acceptor.
    
  • Bioisosterism: Replacing 3-OMe with 3-Cl removes the H-bond accepting capability but retains the steric bulk and lipophilicity. This typically results in reduced efficacy compared to Tramadol but maintains the scaffold's ability to penetrate the Blood-Brain Barrier (BBB).

The Para-Substitution Effect

The 4-chloro isomer structurally resembles PCP (Phencyclidine) more than Tramadol.

  • Toxicity: Para-substitution on the phenyl ring of cyclohexylamines often shifts selectivity toward the NMDA receptor (dissociative effects) or increases dopaminergic neurotoxicity compared to the meta-isomers.

  • Metabolism: The 4-position is a primary site for cytochrome P450 oxidation (hydroxylation). Blocking this site with a Chlorine atom (metabolic blockade) significantly extends the half-life of the compound, potentially leading to accumulation and higher toxicity.

SAR Substrate 1-Arylcyclohexanol Scaffold Meta 3-Chloro Substitution (Meta) Substrate->Meta Para 4-Chloro Substitution (Para) Substrate->Para Tramadol Tramadol-like Activity (Opioid/SNRI) Meta->Tramadol Steric Fit PCP PCP-like Activity (NMDA/Dissociative) Para->PCP Topology Change Metabolism Metabolic Blockade (Extended t1/2) Para->Metabolism Blocks p-Hydroxylation

Figure 2: Structure-Activity Relationship (SAR) divergence based on Cl-position.

References

  • World Health Organization. (2018). Critical Review Report: Tramadol. Expert Committee on Drug Dependence. Link

  • PubChem. (n.d.).[2] Compound Summary: this compound.[3] National Library of Medicine. Link

  • PubChem. (n.d.). Compound Summary: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid (Structural Analog Data). National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1-(4-Chlorophenyl)cyclohexyl methanol.Link

  • RSC Advances. (2015). Supporting Information: NMR Spectra of substituted phenyl cyclohexanols. Royal Society of Chemistry. Link

  • Organic Syntheses. (1923). Preparation of Grignard Reagents. Org.[4] Synth. 1923, 3,[5][6] 13. Link

Sources

Pharmacological potential of 3-chlorophenyl substituted cyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of 3-Chlorophenyl Substituted Cyclohexanols

Abstract

The cyclohexanol scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and capacity for stereoisomerism allow for precise three-dimensional orientation of substituents, making it an ideal template for drug design. The introduction of a 3-chlorophenyl moiety onto this scaffold imparts specific electronic and lipophilic characteristics that can significantly enhance pharmacological activity and modulate target selectivity. The chlorine atom, positioned at the meta-position, influences the molecule's polarity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as critical interactions in ligand-receptor binding. This technical guide provides a comprehensive exploration of the synthesis, pharmacological evaluation, and therapeutic potential of 3-chlorophenyl substituted cyclohexanols, drawing on established principles and methodologies to offer a forward-looking perspective for researchers in drug development.

Synthetic Strategies and Mechanistic Rationale

The synthesis of 3-chlorophenyl substituted cyclohexanols is primarily achieved through two robust and well-established pathways: the reduction of a corresponding ketone or the addition of an organometallic reagent to a cyclohexanone precursor. The choice of method is dictated by the availability of starting materials and the desired stereochemical outcome.

Synthesis via Grignard Reaction

A primary route involves the nucleophilic addition of a Grignard reagent, 3-chlorophenylmagnesium bromide, to cyclohexanone. This method is advantageous for its high yield and straightforward execution.

Causality in Experimental Design: The rigorous exclusion of water (anhydrous conditions) is paramount because Grignard reagents are highly basic and will readily react with protic solvents, quenching the nucleophile and preventing the desired carbon-carbon bond formation. Diethyl ether or tetrahydrofuran (THF) are chosen as solvents not only for their ability to dissolve the reagents but also for their capacity to coordinate with the magnesium atom, stabilizing the Grignard reagent. The final acidic workup serves to protonate the intermediate alkoxide, yielding the neutral cyclohexanol product.

  • Apparatus Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere to maintain anhydrous conditions.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of 3-bromochlorobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated (often requiring gentle warming), and the addition is continued at a rate that maintains a gentle reflux.

  • Nucleophilic Addition: Once the Grignard reagent has formed, a solution of cyclohexanone in anhydrous diethyl ether is added dropwise at 0°C to control the exothermic reaction.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This is a safer alternative to water or strong acid, which can react violently.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G A 3-Bromochlorobenzene + Mg C 3-Chlorophenylmagnesium Bromide (Grignard Reagent) A->C Formation B Anhydrous Ether B->C Solvent/ Stabilizer E Intermediate Alkoxide C->E Nucleophilic Addition D Cyclohexanone D->E G 1-(3-chlorophenyl)cyclohexan-1-ol E->G Protonation F Acidic Workup (e.g., NH4Cl) F->G

Caption: General workflow for the synthesis of 1-(3-chlorophenyl)cyclohexanol via Grignard reaction.

The Pharmacological Landscape

The unique combination of the flexible cyclohexanol ring and the electronically distinct 3-chlorophenyl group creates a scaffold with diverse pharmacological potential. Investigations into related structures suggest promising activity in several key therapeutic areas.[1]

Analgesic and Anti-inflammatory Potential

Cyclohexanol and cyclohexane derivatives have frequently been identified as having significant analgesic and anti-inflammatory properties.[2][3] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

Mechanistic Hypothesis: The anti-inflammatory action of these compounds is likely mediated through the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[4] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are critical mediators of pain and inflammation. By inhibiting these pathways, 3-chlorophenyl substituted cyclohexanols could reduce the production of these pro-inflammatory molecules, leading to analgesic and anti-inflammatory effects. This is often supplemented by a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

G membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Pain & Inflammation pgs->inflammation lts->inflammation compound 3-Chlorophenyl Cyclohexanols compound->cox Inhibition compound->lox Inhibition

Caption: Proposed mechanism of anti-inflammatory action via inhibition of COX and 5-LOX pathways.

This model evaluates peripheral analgesic activity by inducing a pain response through the intraperitoneal injection of acetic acid, which causes the release of endogenous inflammatory mediators.[5][6]

  • Animal Acclimatization: Male Swiss albino mice are acclimatized to laboratory conditions for at least one week.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the 3-chlorophenyl cyclohexanol compound orally (p.o.).

  • Induction of Writhing: After a set period (e.g., 60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation and Quantification: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a 20-minute period.

  • Data Analysis: The percentage of pain inhibition is calculated relative to the control group. A significant reduction in the number of writhes indicates analgesic activity.

    • Self-Validation: The inclusion of a vehicle control establishes the baseline pain response, while a standard drug like indomethacin validates the assay's sensitivity to known analgesics, ensuring the reliability of the results for the test compounds.

Antimicrobial and Antifungal Potential

Functionally substituted cyclohexane derivatives are increasingly being explored as alternatives to traditional antibiotics due to rising antimicrobial resistance.[1][7] The lipophilic nature of the cyclohexyl ring combined with the electron-withdrawing properties of the chlorine atom can facilitate membrane disruption and interaction with microbial targets.

Structure-Activity Rationale: The presence of the chlorophenyl group is anticipated to enhance antimicrobial efficacy. Halogenated compounds often exhibit increased lipophilicity, which can improve their ability to penetrate the lipid-rich cell membranes of bacteria and fungi.[8]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microbe and medium, no compound) and negative (medium only) controls are included on each plate.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Anticancer and Cytotoxic Activity

The cyclooxygenase-2 (COX-2) enzyme is a compelling target for anticancer therapies as it is highly expressed in many malignant tumors.[9] Given the potential of cyclohexanol derivatives to inhibit COX-2, they represent a promising scaffold for developing novel anticancer agents.[9] Additionally, related structures have shown the ability to inhibit the MDM2-p53 interaction, a critical pathway in cancer cell survival.[10]

Mechanistic Rationale: By selectively inhibiting COX-2 within tumor cells, a 3-chlorophenyl cyclohexanol derivative could reduce tumor growth without the systemic toxicity associated with non-selective chemotherapies.[9] This targeted approach offers a strategy to improve the therapeutic window for cancer treatment.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: A human cancer cell line (e.g., HeLa, MCF-7) is seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Framework

The pharmacological profile of 3-chlorophenyl substituted cyclohexanols can be systematically optimized by understanding the relationship between their chemical structure and biological activity (SAR).[11][12]

Caption: Key structural sites on the 3-chlorophenylcyclohexanol scaffold for SAR studies.

Key SAR Considerations:

  • Stereochemistry of the Hydroxyl Group: The relative orientation (cis/trans) of the hydroxyl group to the 3-chlorophenyl group is critical. Axial and equatorial conformers will present different three-dimensional shapes to a biological target, drastically affecting binding affinity.

  • Position of the Chlorine Atom: While this guide focuses on the 3-chloro (meta) substitution, evaluating 2-chloro (ortho) and 4-chloro (para) analogues is a crucial SAR step. This modification alters the molecule's dipole moment and steric profile, which can fine-tune target selectivity.

  • Substitutions on the Cyclohexyl Ring: Introducing small alkyl groups or other functional groups onto the cyclohexyl ring can influence the compound's lipophilicity, solubility, and metabolic stability.[13]

Future Directions and Conclusion

3-Chlorophenyl substituted cyclohexanols are a class of compounds with significant, largely untapped pharmacological potential. The existing literature on related structures strongly suggests promising avenues for development in analgesia, anti-inflammatory, antimicrobial, and anticancer applications.

Future research should focus on:

  • Stereoselective Synthesis: Developing synthetic methods to isolate and test individual stereoisomers to identify the most active and selective conformation.

  • Expanded SAR Studies: Synthesizing a broader library of analogues to build a comprehensive SAR model, guiding the design of next-generation compounds with enhanced potency and reduced off-target effects.

  • Detailed Mechanistic Elucidation: Moving beyond preliminary screening to conduct in-depth biochemical and cellular assays to confirm the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Toxicology: Advancing lead compounds into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

References

  • Frutuoso, V. S., et al. (2014). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules. Available at: [Link]

  • Asian Journal of Chemistry (2018). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • ResearchGate (2018). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. ResearchGate. Available at: [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences. Available at: [Link]

  • Mammadova, I. M. (2022). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Journal of Advances in Engineering and Technology. Available at: [Link]

  • Sathiya Vinotha, A. T., et al. (2022). DETERMINATION OF ANALGESIC POTENTIAL OF CYCLOHEXANONE DERIVATIVES (DIBENZYLIDENE-ACETOPHENONE ANALOGS) USING MICE. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Ullah, H., et al. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. ResearchGate. Available at: [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]

  • Selinsky, C., et al. (2012). Antitumor Activity of Cytotoxic Cyclooxygenase-2 Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • Ding, K., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. Available at: [Link]

  • Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. Available at: [Link]

  • Stary, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. Available at: [Link]

  • Stary, E., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link]

  • Johnson, R., et al. (2020). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. Available at: [Link]

  • PubChem. 2-(3-Chlorophenyl)-2-(methylamino)cyclohexan-1-one. PubChem. Available at: [Link]

  • Google Patents. Method of preparing R-(+)-3-chlorophenylpropanol. Google Patents.
  • SciSpace. The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link]

  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. Available at: [Link]

  • ScienceDirect. Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. ScienceDirect. Available at: [Link]

  • Drug Design Org. Structure Activity Relationships (SAR). Drug Design Org. Available at: [Link]

  • Semantic Scholar. Analgesic and anti-inflammatory activities of some transition metal schiff base complexes. Semantic Scholar. Available at: [Link]

  • ResearchGate. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. ResearchGate. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Organic Syntheses. ADDITION OF ORGANOMETALLIC REAGENTS TO IN SITU GENERATED N-BOC ARYLIMINES. PREPARATION OF (S)-TERT-BUTYL (4-CHLOROPHENYL)(THIOPHEN-2-YL)METHYLCARBAMATE. Organic Syntheses. Available at: [Link]

  • ResearchGate. Cytotoxic activities of tested compounds against human hepatocellular... ResearchGate. Available at: [Link]

  • PubMed. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. PubMed. Available at: [Link]

  • NCBI. Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. NCBI. Available at: [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available at: [Link]

  • Bentham Science. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Bentham Science. Available at: [Link]

  • NCBI. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. NCBI. Available at: [Link]

  • ResearchGate. Pharmacological activities of selected plant species and their phytochemical analysis. ResearchGate. Available at: [Link]

  • MDPI. Antibacterial and Antifungal Activity of Monomeric Alkaloids. MDPI. Available at: [Link]

  • PharmacyLibrary. Chapter 6: Medicinal Chemistry. PharmacyLibrary. Available at: [Link]

  • Semantic Scholar. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Semantic Scholar. Available at: [Link]

  • MDPI. Fungal Biotransformation of Chloroflavanones and Antimicrobial Activity of Parent Compounds and Derived Products. MDPI. Available at: [Link]

  • PubMed. Different effects of 3-chlorophenylpiperazine on locomotor activity and acquisition of conditioned avoidance response in different strains of mice. PubMed. Available at: [Link]

  • SciELO. Antifungal activity of a novel 3-Alkylpyridine analog derived from Marine sponge alkaloids. SciELO. Available at: [Link]

  • ScienceDirect. Bioactive compounds, pharmacological actions and pharmacokinetics of Cupressus sempervirens. ScienceDirect. Available at: [Link]

  • Wikipedia. Ketamine. Wikipedia. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the legal status of 1-(3-Chlorophenyl)cyclohexanol (CAS No. 19920-86-6) as a potential drug precursor. Currently, this chemical is not explicitly listed as a controlled substance or a scheduled precursor in major international or domestic drug control conventions and regulations, including those of the United States Drug Enforcement Administration (DEA) and the European Union. However, its chemical structure suggests a plausible role as an intermediate in the synthesis of certain novel psychoactive substances (NPS), specifically 3-chloro-substituted arylcyclohexylamines such as 3-Chlorophencyclidine (3-Cl-PCP). This guide will delve into the chemical properties of this compound, explore potential synthetic pathways to controlled substances, and analyze the complex legal landscape surrounding unscheduled precursors and controlled substance analogues.

Chemical Profile of this compound

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 19920-86-6N/A
Molecular Formula C₁₂H₁₅ClON/A
Molecular Weight 210.70 g/mol N/A
Appearance Not specified in available literatureN/A
Solubility Not specified in available literatureN/A

Potential Role as a Precursor in Illicit Drug Synthesis

While not a widely recognized or documented precursor, the chemical structure of this compound makes it a viable starting material for the synthesis of certain arylcyclohexylamine-type dissociative drugs. The presence of a 3-chlorophenyl group attached to a cyclohexanol ring is a key structural feature shared with emerging NPS like 3-Cl-PCP.[1]

Plausible Synthetic Pathways

Two primary synthetic routes could potentially utilize this compound to produce 3-chloro-substituted arylcyclohexylamines.

a) Grignard Reaction followed by Dehydration and Amination:

This common method for synthesizing arylcyclohexylamines could be adapted.[2] The synthesis would likely begin with the reaction of 3-chlorophenylmagnesium bromide with cyclohexanone to produce this compound.[3][4] Subsequent steps would involve dehydration of the alcohol to form an alkene, followed by the addition of an amine (e.g., piperidine for 3-Cl-PCP) to yield the final product.

Caption: Potential synthesis of a 3-chloro-arylcyclohexylamine precursor via the Ritter Reaction.

Legal Analysis: The Ambiguity of Unscheduled Precursors

The primary legal challenge in assessing the status of this compound lies in its classification as an unscheduled chemical. While not explicitly controlled, its potential use in illicit synthesis places it in a legal gray area, particularly in jurisdictions with "controlled substance analogue" laws.

United States Federal Law

In the United States, the Controlled Substances Act (CSA) and its amendments regulate controlled substances and their immediate precursors. This compound is not listed in Schedule I, II, III, IV, or V of the CSA, nor is it a List I or List II chemical under the DEA's regulations.

However, the Controlled Substance Analogue Enforcement Act of 1986 could potentially apply. [5]This act allows any chemical "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance if intended for human consumption. [5]While this law primarily targets the final drug product, its application to precursors is a more complex legal question. A substance that is a precursor to a controlled substance analogue could potentially be prosecuted under certain circumstances, though this is not a straightforward application of the law.

European Union Regulations

The European Union regulates drug precursors through Regulation (EC) No 273/2004 and Regulation (EC) No 111/2005. These regulations categorize precursors into different schedules based on their risk of diversion for illicit drug manufacture. As with the U.S., this compound is not a scheduled precursor under EU law.

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) plays a crucial role in monitoring new psychoactive substances and their precursors. [6][7]The EMCDDA's risk assessment process can lead to the scheduling of new substances. [6]Should 3-chloro-substituted arylcyclohexylamines become more prevalent and pose a significant public health threat, it is conceivable that their precursors, including potentially this compound, could come under scrutiny and be considered for control measures.

International Conventions

The United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 provides the framework for international control of drug precursors. The International Narcotics Control Board (INCB) maintains lists of scheduled precursors in Table I and Table II of the Convention. This compound is not included in these tables.

Analytical Detection and Forensic Evidence

A critical factor in the legal control of a precursor is evidence of its actual use in clandestine laboratories. To date, a review of available scientific and forensic literature does not indicate the identification of this compound in seized drug samples or at illicit laboratory sites. [6][8][9]The development and application of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be essential for its detection in forensic samples. [6][8][9]

Conclusion

Based on current regulations and available scientific evidence, This compound is not a controlled substance or a scheduled drug precursor. Its legal status is therefore currently unregulated.

However, its chemical structure presents a plausible pathway for the synthesis of novel psychoactive substances, specifically 3-chloro-substituted arylcyclohexylamines. This potential for misuse places it in a precarious position. Should law enforcement or forensic laboratories begin to detect this chemical in connection with illicit drug production, its legal status could change rapidly.

For researchers, scientists, and drug development professionals, it is crucial to be aware of the potential for currently unscheduled chemicals to become subject to regulation. The dynamic nature of the illicit drug market and the continuous emergence of new psychoactive substances necessitate a proactive approach to chemical monitoring and legal compliance. While this compound can be legally produced and traded for legitimate research and industrial purposes, any association with illicit activities could lead to its inclusion in national and international precursor control lists.

References

  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. MDPI.
  • Controlled Substance Analogue Enforcement Act of 1986: The Compromising of Criminaliz
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Tre
  • Syntheses of Ketamine and Related Analogues: A Mini Review. Semantic Scholar.
  • 3-Cl-PCP. PsychonautWiki.
  • Ritter reaction. Wikipedia.
  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Semantic Scholar.
  • Forensic. Semantic Scholar.
  • Synthesis of ketamine from a nontoxic procedure: a new and efficient route. Indian Academy of Sciences.
  • Ritter Reaction. Organic Chemistry Portal.
  • Alert from the NDEWS Web Monitoring Team: Online mentions of 3-Chloro-PCP.
  • deschloro-ketamine synthesis. YouTube.
  • NPS Discovery — New Drug Monograph 2024 3-Methyl-PCP.
  • NPS Discovery — New Drug Monograph 2025 Deschloroketamine.
  • Ritter Reaction. Organic Chemistry Portal.
  • CAS 36229-42-2: 3-Chlorophenylmagnesium bromide. CymitQuimica.
  • Ritter Reaction. YouTube.
  • Eticyclidine. Wikipedia.
  • Synthesis, absolute configuration and in vitro cytotoxicity of deschloroketamine enantiomers: rediscovered and abused dissoci
  • 3-Chloro-PCP. Grokipedia.
  • Consider the following reaction: Cyclohexanone reacts with CH3MgBr (meth.. Filo.
  • NPS Discovery: 2022 Year in Review. Office of Justice Programs.
  • Eticyclidine synthesis. ChemicalBook.
  • Predict the products formed when cyclohexanone reacts with the fo... Pearson+.
  • Synthesis of Eticyclidine and Rolicyclidine. designer-drug.com.
  • Grignard Reagent Reaction Mechanism. YouTube.
  • PCP Synthesis. Scribd.
  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Reactions of Amines. University of Minnesota.
  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. RSC Publishing.
  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.
  • 20.6: Reactions of Amines. Chemistry LibreTexts.
  • US4999457A - Process for the synthesis of 3-chloro-4-hydroxyacetanilide.
  • Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI.
  • Amine Synthesis Reactions. YouTube.
  • triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES.

Sources

Methodological & Application

Application Note: Chemoselective Grignard Synthesis of 1-(3-Chlorophenyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the chemoselective synthesis of 1-(3-chlorophenyl)cyclohexanol via a Grignard reaction. The core challenge in this synthesis is the presence of two halogen substituents (bromine and chlorine) on the starting material, 1-bromo-3-chlorobenzene. This protocol leverages the kinetic differentiation between C-Br and C-Cl bonds to selectively form the magnesium species at the bromine site, leaving the chlorine substituent intact for potential downstream functionalization. This guide is intended for medicinal chemists and process development scientists optimizing aryl-cyclohexyl scaffolds.

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on the significant difference in bond dissociation energies (BDE) between the carbon-bromine and carbon-chlorine bonds on the aromatic ring.

  • C-Br BDE: ~81 kcal/mol

  • C-Cl BDE: ~96 kcal/mol

Under controlled conditions (THF/Diethyl ether, <65°C), magnesium undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond. This kinetic window allows for the exclusive formation of 3-chlorophenylmagnesium bromide . If the reaction temperature is excessive or if highly activated "Rieke Magnesium" is used without regulation, "scrambling" may occur, leading to benzyne intermediates or polymerization.

Reaction Scheme

ReactionScheme SM 1-bromo-3-chlorobenzene Grignard Intermediate: 3-chlorophenylmagnesium bromide SM->Grignard Oxidative Addition (Kinetic Control) Mg Mg / THF (Activation) Mg->Grignard Product Target: This compound Grignard->Product Nucleophilic Attack Ketone Cyclohexanone Ketone->Product H3O H3O+ Quench Product->Product Hydrolysis

Figure 1: Reaction pathway highlighting the intermediate formation and chemoselective oxidative addition.[1]

Materials & Equipment

Reagent Specifications
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
1-Bromo-3-chlorobenzene 191.451.0SubstratePurity >98%; Dry
Magnesium Turnings 24.301.1 - 1.2MetalFreshly crushed/activated
Cyclohexanone 98.151.05ElectrophileDistilled; Water <0.05%
THF (Tetrahydrofuran) 72.11SolventSolventAnhydrous; Stabilizer-free preferred
Iodine (

)
253.81Cat.ActivatorCrystal form
Ammonium Chloride 53.49N/AQuenchSaturated aqueous solution
Equipment
  • Reactor: 3-neck round-bottom flask (oven-dried at 120°C).

  • Condenser: Reflux condenser with inert gas (Nitrogen/Argon) balloon or line.

  • Addition: Pressure-equalizing addition funnel.

  • Temperature Control: Ice/Water bath and Oil bath/Heating mantle.

Experimental Protocol

Phase 1: Activation and Initiation (The "Induction" Danger Zone)

Context: The most common failure mode in Grignard synthesis is moisture killing the initiation, followed by adding too much halide, resulting in a thermal runaway.

  • Setup: Assemble the oven-dried glassware under a flow of Nitrogen. Place Magnesium turnings (1.2 eq) into the flask.

  • Mechanical Activation: Dry stir the magnesium vigorously for 5 minutes to create fresh surface fractures.

  • Chemical Activation: Add a single crystal of Iodine and heat gently with a heat gun until iodine vapor (purple) coats the magnesium. Allow to cool.

  • Solvation: Add sufficient anhydrous THF to cover the magnesium.

  • Initiation: Prepare a solution of 1-bromo-3-chlorobenzene (1.0 eq) in THF (approx. 1M concentration). Add 5-10% of this solution to the magnesium.

    • Observation: Wait for the disappearance of the iodine color (brown/purple

      
       clear/grey) and the onset of mild turbidity/bubbling.
      
    • Troubleshooting: If no reaction occurs after 5 minutes, add 2 drops of 1,2-dibromoethane (entrainment method) and apply gentle heat. Do not proceed until initiation is confirmed.

Phase 2: Grignard Formation
  • Addition: Once initiation is sustained, begin dropwise addition of the remaining aryl halide solution.

  • Thermal Control: Maintain a gentle reflux solely via the exotherm of the addition rate. If the reflux becomes vigorous, cool with a water bath.

    • Critical Parameter: Keep temperature below 65°C (THF boiling point) to ensure the C-Cl bond remains inert.

  • Completion: After addition, reflux gently (external heat) for 30–60 minutes. The solution should be dark grey/brown.

Phase 3: Electrophilic Addition (Cyclohexanone)
  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Ketone Addition: Dissolve Cyclohexanone (1.05 eq) in minimal anhydrous THF. Add this solution dropwise to the Grignard reagent over 20–30 minutes.

    • Note: This step is highly exothermic. Monitor internal temperature to keep

      
       to prevent side reactions or dehydration of the resulting alcohol.
      
  • Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

Phase 4: Workup & Isolation[2]
  • Quench: Cool back to 0°C. Slowly add Saturated

    
     solution.
    
    • Why Ammonium Chloride? It buffers the pH. Using strong acid (HCl) immediately can cause the dehydration of the tertiary alcohol to an alkene (elimination).

  • Extraction: Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (

    
    ).
    
  • Wash/Dry: Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil often solidifies. Recrystallize from Hexane/Ethanol or purify via Silica Gel Chromatography (Hexane:EtOAc gradient) if high purity is required.

Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Isolation Dry Dry Glassware (120°C, N2 atm) Act Activate Mg (Iodine/Heat) Dry->Act Init Initiate Grignard (5% of Aryl Halide) Act->Init Add1 Add Remaining Aryl Halide (Maintain Reflux) Init->Add1 Cool Cool to 0°C Add1->Cool Add2 Add Cyclohexanone (Dropwise) Cool->Add2 Quench Quench (Sat. NH4Cl) Add2->Quench Extract Extraction & Drying Quench->Extract Pure Recrystallization Extract->Pure

Figure 2: Operational workflow from preparation to isolation.[2][3]

Analytical Validation & Troubleshooting

Expected Data
  • Appearance: White to off-white crystalline solid.

  • 1H NMR (CDCl3): Look for the aromatic signals (multiplet, ~7.1–7.5 ppm) and the cyclohexyl methylene protons (broad multiplets, 1.2–1.8 ppm). The disappearance of the ketone carbonyl carbon (~210 ppm) in 13C NMR confirms addition.

  • MS (ESI+): Molecular ion may be weak due to dehydration; look for

    
     or 
    
    
    
    .
Troubleshooting Table
SymptomProbable CauseCorrective Action
No reaction initiation Oxide layer on Mg or wet solvent.Add 1,2-dibromoethane; sonicate; ensure N2 atmosphere.
Wurtz Coupling (Dimer) Overheating or concentration too high.Dilute reaction; slow down addition rate.
Product is an alkene Acidic workup too harsh (Elimination).Use

instead of HCl; keep workup cold.
Low Yield Moisture quenching the Grignard.Flame dry glassware; use fresh anhydrous solvents.

References

  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Syntheses. (1940). Phenylmagnesium Bromide (Standard Protocol Reference). Coll. Vol. 2, p.480. Retrieved from [Link]

  • Stack Exchange (Chemistry). (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds? Retrieved from [Link]

Sources

Application Note: Synthesis of 1-(3-Chlorophenyl)cyclohexanol via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 1-(3-chlorophenyl)cyclohexanol (CAS: 19920-86-6) via the nucleophilic addition of 3-chlorophenylmagnesium bromide to cyclohexanone. This scaffold is a critical structural motif in central nervous system (CNS) active pharmaceutical ingredients (APIs), sharing structural homology with analgesics like Tramadol and antidepressants like Venlafaxine. The protocol emphasizes moisture control, exotherm management, and the specific use of Tetrahydrofuran (THF) to stabilize the aryl-Grignard species.

Scientific Background & Mechanism

The Arylcyclohexanol Scaffold in Drug Discovery

Tertiary arylcyclohexanols are privileged structures in medicinal chemistry. The rigidity of the cyclohexane ring positions the aryl group and the hydroxyl moiety in a specific spatial arrangement that favors binding to monoamine transporters (SERT, NET) and opioid receptors. The 3-chloro substitution pattern specifically modulates metabolic stability and lipophilicity (LogP), influencing blood-brain barrier penetration.

Reaction Mechanism

The synthesis proceeds via a classical Grignard addition.

  • Formation: 1-Bromo-3-chlorobenzene reacts with magnesium metal (oxidative insertion) to form 3-chlorophenylmagnesium bromide. Note: The C-Br bond is more reactive than the C-Cl bond, allowing selective Grignard formation without self-coupling at the chloride position.

  • Nucleophilic Attack: The organomagnesium species acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

  • Alkoxide Intermediate: A magnesium alkoxide complex is formed.

  • Hydrolysis: Acidic workup protonates the alkoxide to yield the tertiary alcohol.

ReactionMechanism Reagents 3-Chlorophenyl-MgBr (Grignard Reagent) Complex Magnesium Alkoxide Intermediate Reagents->Complex Nucleophilic Attack Substrate Cyclohexanone (Electrophile) Substrate->Complex Product This compound (Tertiary Alcohol) Complex->Product Protonation Workup H3O+ / NH4Cl (Hydrolysis) Workup->Product

Caption: Mechanistic pathway from Grignard reagent formation to final alcohol product.

Critical Reaction Parameters

ParameterRecommended ConditionScientific Rationale
Solvent Anhydrous THF (or Et₂O)THF coordinates with Mg, stabilizing the Grignard reagent. Its higher boiling point (66°C vs 34.6°C for ether) allows for better solubility of the intermediate alkoxide.
Temperature 0°C to RT (Addition)Reflux (Completion)Addition at 0°C controls the highly exothermic nature of the reaction. Brief reflux ensures conversion of sterically hindered conformers.
Stoichiometry 1.1 - 1.2 eq. GrignardSlight excess of Grignard ensures complete consumption of the limiting reagent (cyclohexanone) and accounts for adventitious moisture.
Atmosphere Nitrogen or ArgonEssential.[1] Grignard reagents are pyrophoric and instantly deactivated by moisture or CO₂.
Quenching Saturated NH₄Cl (aq)Mildly acidic buffer prevents dehydration of the tertiary alcohol, which can occur with strong mineral acids (e.g., HCl) leading to alkene byproducts.

Detailed Experimental Protocol

Materials & Equipment
  • Reagents: 1-Bromo-3-chlorobenzene (98%), Magnesium turnings (Grignard grade), Cyclohexanone (distilled), Iodine (crystal), Anhydrous THF.

  • Equipment: 3-neck round bottom flask (flame-dried), reflux condenser, addition funnel, nitrogen line, magnetic stirrer/heating mantle.

Step-by-Step Methodology
Phase A: Preparation of Grignard Reagent (In-Situ)

If using commercial 3-chlorophenylmagnesium bromide solution (e.g., 0.5M in THF), skip to Phase B.

  • Activation: Place Mg turnings (1.2 eq) and a single crystal of iodine in the flame-dried flask under N₂. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Add just enough anhydrous THF to cover the Mg. Add ~5% of the total volume of 1-bromo-3-chlorobenzene. Wait for turbidity and exotherm (solvent boiling) indicating initiation.

  • Propagation: Dilute the remaining bromide in THF. Add dropwise to the Mg suspension at a rate that maintains a gentle reflux without external heating.

  • Completion: Once addition is complete, reflux at 65°C for 1 hour to ensure full formation. Cool to 0°C.[2]

Phase B: Addition of Cyclohexanone
  • Preparation: Dilute cyclohexanone (1.0 eq) in anhydrous THF (1:1 v/v).

  • Controlled Addition: Add the ketone solution dropwise to the cooled (0°C) Grignard reagent over 30–45 minutes. Caution: Reaction is extremely exothermic.

  • Equilibration: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Phase C: Workup & Isolation
  • Quenching: Cool the mixture to 0°C. Slowly add saturated aqueous NH₄Cl. Note: Massive precipitation of magnesium salts will occur.

  • Extraction: Decant the liquid or filter off salts if necessary.[1] Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from Hexane/Ether or purify via column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Workflow Start Start: Flame-Dry Glassware (N2 Atmosphere) GrignardPrep Phase A: Grignard Formation Mg + Ar-Br in THF (Reflux) Start->GrignardPrep Addition Phase B: Addition Add Cyclohexanone at 0°C GrignardPrep->Addition Reaction Stir at RT (2h) Monitor via TLC Addition->Reaction Quench Phase C: Quench Sat. NH4Cl (Exothermic) Reaction->Quench Extraction Extraction (EtOAc) & Drying (Na2SO4) Quench->Extraction Purification Recrystallization (Hexane/Ether) Extraction->Purification Final Pure this compound Purification->Final

Caption: Operational workflow for the synthesis and isolation of the target alcohol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction fails to initiate Mg surface passivated or wet solvent.Add a crystal of Iodine or 1,2-dibromoethane (entrainment method). Ensure THF is distilled over Na/Benzophenone.
Low Yield Enolization of ketone.Although cyclohexanone is less prone to enolization than hindered ketones, ensure temperature is kept low (0°C) during addition to favor nucleophilic attack over deprotonation.
Alkene Byproduct Acid-catalyzed dehydration during workup.Use NH₄Cl (weak acid) instead of HCl. Avoid heating the crude product during rotary evaporation if traces of acid remain.
Wurtz Coupling (Biaryl formation) Temperature too high during Grignard prep.Add the aryl bromide slowly.[3][4] High local concentrations of bromide relative to Mg favor homocoupling (Ar-Ar).

Characterization Data

Product: this compound Appearance: White crystalline solid. Melting Point: 64 – 69 °C [1, 2].

Expected Spectral Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 (t, 1H, Ar-H), 7.38 (dt, 1H, Ar-H), 7.20–7.30 (m, 2H, Ar-H).

    • δ 1.50–1.90 (m, 10H, Cyclohexyl-CH₂).

    • δ 1.20–1.35 (m, 1H, OH - exchangeable).

  • IR (ATR): ~3300–3400 cm⁻¹ (Broad O-H stretch), ~1050 cm⁻¹ (C-O stretch), ~780 cm⁻¹ (C-Cl).

References

  • Sigma-Aldrich. Safety Data Sheet: this compound. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93144, this compound. Link

  • Organic Syntheses. Preparation of Grignard Reagents. Coll. Vol. 1, p. 188. Link

  • BenchChem. Grignard Reaction Optimization Guide. Link

Sources

Application Note: Crystallization Solvents for Purifying 1-(3-chlorophenyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and process chemists optimizing the purification of 1-(3-chlorophenyl)cyclohexanol , a critical intermediate in the synthesis of the analgesic Tramadol .

Executive Summary

The synthesis of This compound (CAS: 19920-86-6) via the Grignard reaction of 3-chlorophenylmagnesium bromide and cyclohexanone typically yields a crude product contaminated with unreacted starting materials, magnesium salts, and the homocoupling byproduct 3,3'-dichlorobiphenyl .

While high-vacuum distillation is often used for initial isolation, it frequently fails to achieve pharmaceutical-grade purity (>99.5%) due to the similar boiling points of biphenyl impurities. Crystallization is the superior unit operation for rejecting these non-polar impurities. This guide details the solvent selection logic, thermodynamic behaviors, and specific protocols to isolate high-purity material, addressing the common "oiling out" phenomenon associated with this low-melting tertiary alcohol.

Physicochemical Profile & Solubility Logic

To design an effective crystallization, one must understand the solute's behavior. This compound is a tertiary alcohol with a lipophilic cyclohexyl ring and a chlorophenyl moiety.

  • Physical State: Solid (Low melting point, typically ~60–80°C range; analogous to the bromo-derivative).

  • Key Challenge: The compound exhibits a wide metastable zone width (MSZW) , making it prone to oiling out (liquid-liquid phase separation) before crystallizing.

Solubility Matrix

The following table summarizes the solubility behavior based on the "like dissolves like" principle and experimental data for aryl-cyclohexanols.

Solvent ClassSpecific SolventSolubility @ 25°CSolubility @ RefluxSuitabilityMechanism of Action
Alkanes n-Heptane LowHighExcellent Steep solubility curve; rejects non-polar biphenyls.
Alkanes Cyclohexane ModerateHighGood Structural similarity aids dissolution; requires lower temperatures to precipitate.
Alcohols Isopropanol (IPA) HighVery HighPoor (Alone)Too soluble; requires an anti-solvent (water).
Esters Ethyl Acetate HighVery HighPoorProduct remains soluble even at -20°C.
Chlorinated DCM Very HighVery HighUnsuitableNo crystallization potential.

Solvent Selection Strategy

The "Gold Standard": n-Heptane

n-Heptane is the preferred solvent over hexane due to its higher boiling point (98°C vs. 68°C), allowing for a wider temperature differential during the cooling ramp.

  • Why it works: The hydroxyl group of the target molecule creates enough polarity to reduce solubility in cold heptane, causing precipitation. The lipophilic impurities (biphenyls) lack this hydrogen-bonding capability and remain solvated in the mother liquor.

The "Rescue" System: IPA/Water

If the crude material is highly impure (>15% impurities), heptane may not dissolve the tarry residues. A binary system of Isopropanol (Solvent) and Water (Anti-solvent) is recommended.

  • Why it works: The alcohol dissolves the organic bulk. Water dramatically reduces the solubility of the hydrophobic target, forcing it out of solution while inorganic salts remain in the aqueous phase.

Experimental Workflows (Visualized)

Workflow A: Standard Purification (Heptane)

This workflow represents the ideal path for crude material with >85% purity.

PurificationWorkflow Start Crude 1-(3-chlorophenyl) cyclohexanol Dissolve Dissolution (Reflux in Heptane) Start->Dissolve 5 mL/g solvent FilterHot Hot Filtration (Remove Mg salts) Dissolve->FilterHot >90°C Cooling Controlled Cooling (10°C/hour) FilterHot->Cooling Seeding Seeding @ 45°C (Prevent Oiling Out) Cooling->Seeding T = 45-50°C Isolate Filtration & Cold Wash Seeding->Isolate T = 0-5°C Dry Vacuum Drying (<40°C) Isolate->Dry

Figure 1: Standard purification workflow using n-Heptane. Note the critical seeding step to avoid oiling out.

Detailed Protocols

Protocol 1: Recrystallization from n-Heptane

Objective: Removal of non-polar side products (3,3'-dichlorobiphenyl).

  • Charge: Place 10.0 g of crude this compound into a 100 mL round-bottom flask.

  • Solvent Addition: Add 50 mL of n-Heptane (5 vol).

  • Dissolution: Heat the mixture to reflux (~98°C) with magnetic stirring.

    • Note: If the solution is not clear, add heptane in 5 mL increments. Do not exceed 10 vol.

  • Hot Filtration: If insoluble black specks (Mg salts) are visible, filter the hot solution through a pre-warmed sintered glass funnel.

  • Controlled Cooling (Critical):

    • Remove from heat and allow to cool slowly to ~50°C.

    • Seeding: Add a small crystal of pure product (0.1% wt) at 45–50°C. Do not skip this step.

    • Observation: You should see a white cloudiness (nucleation) rather than oily droplets.

  • Crystallization: Once nucleation is confirmed, cool the flask in an ice/water bath to 0–5°C for 1 hour.

  • Isolation: Filter the white crystalline solid using vacuum filtration.

  • Wash: Wash the filter cake with 10 mL of cold heptane (0°C).

  • Drying: Dry in a vacuum oven at 35°C for 4 hours. (Melting point is low; do not overheat).

Protocol 2: Binary Solvent Recrystallization (IPA/Water)

Objective: Purification of highly impure or "tarry" crude.

  • Dissolution: Dissolve 10.0 g of crude in 20 mL of Isopropanol (IPA) at 60°C.

  • Anti-Solvent Addition: Slowly add Deionized Water dropwise via an addition funnel while maintaining 60°C.

    • Endpoint: Stop adding water when a persistent turbidity (cloudiness) is observed (typically ~10-15 mL water).

  • Re-dissolution: Add just enough IPA (approx 1-2 mL) to clear the solution again.

  • Cooling: Allow to cool to room temperature with slow stirring.

  • Isolation: Cool to 0°C, filter, and wash with a cold 1:1 IPA/Water mixture.

Expert Insight: The "Oiling Out" Phenomenon

A common failure mode with this compound is oiling out —where the product separates as a second liquid phase rather than a solid crystal. This occurs because the melting point of the solvated product is depressed below the temperature at which the solution becomes saturated.

Mechanism & Prevention:

OilingOut Condition Solution Saturated Check Is T > T_oiling? Condition->Check Path1 Slow Cooling + Seeding Check->Path1 Yes (Controlled) Path2 Rapid Cooling / No Seed Check->Path2 No (Crash Cool) Result1 Crystalline Solid (High Purity) Path1->Result1 Result2 Liquid-Liquid Phase Separation (Oiling Out) Path2->Result2 ImpurityTrap Impurities trapped in Oil Result2->ImpurityTrap

Figure 2: Decision tree for preventing oiling out. T_oiling is the temperature at which liquid-liquid separation occurs.

Troubleshooting "Oiled" Material:

  • Reheat: Heat the mixture until the oil redissolves into a single phase.

  • Seed: Add a seed crystal at a temperature higher than where the oil formed previously.

  • Agitate: Vigorously stir to prevent oil droplets from coalescing; you want them to hit the seed crystal.

References

  • Tramadol Synthesis & Grignard Conditions: Method for the preparation of Tramadol. U.S. Patent 3,652,589.

  • General Grignard Workup Protocols: Preparation of Cyclohexylcarbinol (Standard Grignard Workup). Organic Syntheses, Coll. Vol. 1, p.188 (1941).

  • Physical Properties (Analog): 1-(3-Bromophenyl)cyclohexanol Physical Form (Solid).[1] Sigma-Aldrich Product Specification.[2]

  • Crystallization of Aryl-Cyclohexanols: Process for the purification of Tramadol intermediates. U.S. Patent 5,723,668.

Disclaimer: This protocol involves the use of hazardous chemicals (Heptane, IPA). Always review the Safety Data Sheet (SDS) and utilize appropriate Personal Protective Equipment (PPE) including fume hoods, gloves, and eye protection.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Grignar Synthesis of 1-(3-chlorophenyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Grignard synthesis of 1-(3-chlorophenyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial carbon-carbon bond-forming reaction. Here, we address common issues that lead to low yields and provide scientifically grounded solutions to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize this compound is not initiating. What are the likely causes and how can I start it?

A1: The initiation of a Grignard reaction is often the most critical and challenging step. Failure to initiate typically stems from two primary sources: an inactive magnesium surface and the presence of moisture.

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the metal from reacting with the 3-chloro-1-iodobenzene.[1][2]

    • Solution: Activate the magnesium surface. This can be achieved by mechanically crushing the magnesium turnings with a dry glass rod to expose a fresh surface.[1] Chemical activation is also highly effective. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[2][3] The iodine chemically cleans the surface, while 1,2-dibromoethane reacts to form ethylene gas, which can be observed as bubbling, indicating an active magnesium surface.[2]

  • Presence of Moisture: Grignard reagents are potent bases and will react readily with even trace amounts of water in the glassware or solvent.[4][5][6] This reaction, an acid-base neutralization, consumes the Grignard reagent as it forms, preventing the desired reaction with cyclohexanone.[7][8]

    • Solution: Ensure strictly anhydrous (dry) conditions. All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours and cooling in a desiccator.[9][10] Use anhydrous solvents, preferably from a freshly opened bottle or one that has been appropriately dried over a suitable drying agent.[6]

Q2: I've managed to initiate the reaction, but my final yield of this compound is consistently low. What are the common side reactions and how can I minimize them?

A2: Low yields after a successful initiation often point to competing side reactions that consume your starting materials or the Grignard reagent itself. The most common culprits are Wurtz coupling and enolization.

  • Wurtz Coupling (Homocoupling): The Grignard reagent can react with unreacted 3-chloro-1-iodobenzene to form 3,3'-dichloro-1,1'-biphenyl.[9][11] This is particularly favored at higher concentrations of the aryl halide and elevated temperatures.[9]

    • Solution: Control the reaction temperature and the rate of addition of the 3-chloro-1-iodobenzene.[12] Add the aryl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[6] This keeps the concentration of the aryl halide low at any given time, disfavoring the coupling reaction. Using an ice bath to cool the reaction can also be beneficial.[1]

  • Enolization of Cyclohexanone: The Grignard reagent is a strong base in addition to being a nucleophile.[3][11] It can act as a base and deprotonate the α-carbon of cyclohexanone to form an enolate.[8] This enolate is unreactive towards further Grignard addition and will revert to cyclohexanone upon acidic workup, leading to recovery of the starting ketone and a low yield of the desired tertiary alcohol.

    • Solution: Add the cyclohexanone slowly to the Grignard reagent solution at a low temperature (e.g., 0 °C).[8] This favors the nucleophilic addition over the enolization pathway. Some protocols suggest adding additives like cerium(III) chloride (CeCl₃), which can enhance the nucleophilicity of the Grignard reagent relative to its basicity, though this is more common for more hindered ketones.[8]

Q3: I'm observing the formation of a significant amount of a biphenyl byproduct. How can I remove this impurity during purification?

A3: The formation of 3,3'-dichloro-1,1'-biphenyl is a common side reaction.[9] Fortunately, its solubility properties often differ significantly from the desired alcohol product, allowing for its removal during the purification process.

  • Solution: Recrystallization is a highly effective method. Biphenyl impurities are often much more soluble in nonpolar solvents like petroleum ether or ligroin than the more polar tertiary alcohol product.[9][11] After the initial workup and removal of the bulk solvent, the crude product can be triturated (washed) with cold petroleum ether.[9] The biphenyl will dissolve in the cold solvent, while the desired this compound should remain as a solid. Alternatively, a mixed-solvent recrystallization using a solvent system like ethanol/water or ether/ligroin can be employed.[1][13]

Q4: What is the optimal solvent for this Grignard reaction, and why is it so important?

A4: The choice of solvent is critical for stabilizing the Grignard reagent and influencing the reaction rate. Ethereal solvents are essential.

  • Recommended Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) are the standard solvents for Grignard reactions.[6] The oxygen atoms in these ether solvents coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the highly reactive organometallic species.[2]

  • THF vs. Diethyl Ether: For the formation of Grignard reagents from aryl chlorides, THF is often the superior choice.[14][15][16]

    • Higher Boiling Point: THF has a higher boiling point (66 °C) compared to diethyl ether (34.6 °C).[14][15] This allows the reaction to be run at a higher temperature, which can be crucial for initiating the reaction with the less reactive 3-chlorophenyl halide.[15]

    • Greater Solvating Power: THF has a higher dielectric constant and is a stronger Lewis base than diethyl ether.[15][16] This allows it to better solvate and stabilize the Grignard reagent, which can lead to higher yields.[15]

Troubleshooting Workflow

Grignard Troubleshooting start Start Grignard Reaction no_initiation Reaction does not initiate start->no_initiation No bubbling or heat low_yield Low yield of product start->low_yield Reaction proceeds, but final yield is poor activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, mechanical crushing) no_initiation->activate_mg Inactive Mg surface? ensure_anhydrous Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) no_initiation->ensure_anhydrous Moisture present? control_temp Control Temperature (Slow addition, ice bath) low_yield->control_temp Biphenyl byproduct? optimize_addition Optimize Ketone Addition (Slow addition at low temp) low_yield->optimize_addition High recovery of ketone? success Successful Synthesis activate_mg->start ensure_anhydrous->start purify Purification (Recrystallization, trituration) control_temp->purify optimize_addition->purify purify->success

Caption: Troubleshooting flowchart for the Grignard synthesis.

Key Experimental Parameters and Their Impact on Yield

ParameterRecommended ConditionRationalePotential Issue if Deviated
Magnesium Activation Use of iodine crystal or 1,2-dibromoethaneRemoves the passivating MgO layer, exposing reactive magnesium.[2][3]Reaction fails to initiate.
Reaction Solvent Anhydrous Tetrahydrofuran (THF)Higher boiling point and better solvating power for aryl halides.[14][15]Difficult initiation and lower yield with diethyl ether.
Water Content Strictly anhydrous (<50 ppm)Grignard reagents are strong bases and react with water.[4][5]Quenching of the Grignard reagent, leading to significantly lower yield.
Aryl Halide Addition Slow, dropwise additionMaintains a low concentration of the aryl halide, minimizing Wurtz coupling.[12]Increased formation of biphenyl byproduct.
Ketone Addition Slow addition at 0 °CFavors nucleophilic addition over enolization.[8]Increased enolization, leading to recovery of starting ketone.
Reaction Quench Saturated aqueous NH₄Cl (cold)Mildly acidic quench to protonate the alkoxide without promoting side reactions.[8]Strong acids (e.g., HCl) can cause elimination of the tertiary alcohol.

Detailed Experimental Protocol

This protocol is a guideline and may require optimization based on your specific laboratory conditions and reagent purity.

1. Preparation of Glassware and Reagents:

  • All glassware (three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a positive pressure of an inert gas (Argon or Nitrogen).[9]

  • Magnesium turnings (1.2 equivalents) are placed in the reaction flask.

  • Anhydrous THF is used as the solvent.

  • 3-chloro-1-iodobenzene (1.0 equivalent) is dissolved in anhydrous THF in the dropping funnel.

  • Cyclohexanone (1.0 equivalent) is dissolved in anhydrous THF in a separate, dry syringe or dropping funnel.

2. Grignard Reagent Formation:

  • Add a small crystal of iodine to the flask containing the magnesium turnings.[1]

  • Add a small portion (~10%) of the 3-chloro-1-iodobenzene solution to the magnesium suspension.

  • If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask with a heat gun.

  • Once the reaction has initiated, add the remaining 3-chloro-1-iodobenzene solution dropwise at a rate that maintains a steady but controlled reflux.[6]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish-brown suspension.

3. Reaction with Cyclohexanone:

  • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

  • Slowly add the cyclohexanone solution dropwise to the stirred Grignard reagent over 20-30 minutes.[8] Maintain the temperature at or below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

4. Workup and Purification:

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[8] Add the quenching solution dropwise until the bubbling ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.[8]

  • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).[9]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by trituration with cold petroleum ether to remove nonpolar impurities like biphenyl.[9][13]

References

  • The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). [Link]

  • How can biphenyl be formed in a Grignard reaction, and how can it be minimized? - Brainly. (2023, June 2). [Link]

  • Grignard Reaction. (n.d.). [Link]

  • grignard reagents - Chemguide. (n.d.). [Link]

  • Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange. (2019, January 25). [Link]

  • Why Grignard Reagents React With Water - Master Organic Chemistry. (2015, November 13). [Link]

  • Grignard reagent - Wikipedia. (n.d.). [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). [Link]

  • Grignard reaction - Wikipedia. (n.d.). [Link]

  • Experiment 12: Grignard Synthesis of Triphenylmethanol - ResearchGate. (n.d.). [Link]

  • The Grignard Reaction. (n.d.). [Link]

  • [FREE] Give two reasons why THF is a better solvent than diethyl ether for the formation of the - Brainly. (2023, February 24). [Link]

  • Water opens the door to organolithiums and Grignard reagents: exploring and comparing the reactivity of highly polar organometallic compounds in unconventional reaction media towards the synthesis of tetrahydrofurans - PMC. (n.d.). [Link]

  • What happens when a Grignard reagent reacts with water? - Quora. (2021, December 9). [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). [Link]

  • The Grignard Reaction. (n.d.). [Link]

    • Grignard Reaction - Web Pages. (n.d.). [Link]

  • Sciencemadness Discussion Board - Ether for Grignard - Powered by XMB 1.9.11. (2019, October 7). [Link]

  • How to improve the percent yield in Grignard reaction - Quora. (2019, March 19). [Link]

  • Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube. (2020, October 28). [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). [Link]

  • 1 H. Yorimitsu The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the mo. (n.d.). [Link]

  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety. (n.d.). [Link]

  • Optimization of the Grignard reagent formation - ResearchGate. (n.d.). [Link]

  • Side Reactions in a Grignard Synthesis - ResearchGate. (2025, August 6). [Link]

  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). [Link]

  • 14 Formation and reaction of a Grignard reagent. (n.d.). [Link]

  • Separation and purification applications for mutagenic impurities. (2017, June 29). [Link]

  • Process for the separation of the (RR,SS)-2-(dimethylamino)methyl-1-(3-methoxyphenyl) - Googleapis.com. (n.d.).
  • Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, January 30). [Link]

Sources

Separating biphenyl impurities from 1-(3-chlorophenyl)cyclohexanol product

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-402 Subject: Removal of Biphenyl Impurities from Grignard Reaction Products Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

You are likely observing a persistent impurity in your 1-(3-chlorophenyl)cyclohexanol following a Grignard reaction between (3-chlorophenyl)magnesium bromide and cyclohexanone. This impurity is biphenyl (or 3,3'-dichlorobiphenyl), formed via the oxidative homocoupling of the Grignard reagent—a pervasive side reaction known as Wurtz-type coupling.

Because both the target alcohol and the biphenyl impurity are organic solids with high boiling points, standard vacuum distillation often fails to separate them effectively (they co-distill). This guide provides three field-proven protocols to isolate your target molecule based on scale and purity requirements.

Module 1: Diagnostic & Detection

Before initiating purification, confirm the impurity profile. Biphenyl is deceptive because it often co-crystallizes with the product.

Diagnostic ToolObservation (Biphenyl)Observation (Target Alcohol)
TLC (Hexanes) Rf ~ 0.8 - 0.9 (Moves with solvent front)Rf ~ 0.0 - 0.1 (Stays at baseline)
1H NMR (CDCl3) Multiplet at 7.30–7.60 ppm (aromatic overlap)Distinct cyclohexyl protons (1.5–2.0 ppm) + aromatic signals
GC-MS M+ peak at 154 m/z (Biphenyl) or 222 m/z (Dichlorobiphenyl)M+ peak at 210 m/z (often weak due to dehydration in injector)
Physical White, flaky crystals; distinct "mothball" odorViscous oil or waxy solid; odorless or faint chemical smell

Module 2: Purification Protocols

Decision Matrix: Which Method to Choose?

Figure 1: Decision matrix for selecting the optimal purification strategy based on reaction scale and impurity load.

Protocol A: Flash Column Chromatography (The Gold Standard)

Best for: Small to medium scale (<10g), high purity requirements.

The Logic: Biphenyl is non-polar (lipophilic), while this compound is a tertiary alcohol with significant polarity. On silica gel, biphenyl elutes immediately with non-polar solvents, while the alcohol retains.

Step-by-Step:

  • Pack Column: Use Silica Gel 60 (230-400 mesh).

  • Equilibration: Flush the column with 100% Hexanes (or Petroleum Ether).

  • Loading: Dissolve your crude mixture in a minimum amount of CH₂Cl₂ or Toluene and load onto the column.

  • Elution Phase 1 (Biphenyl Removal): Elute with 100% Hexanes (2-3 column volumes).

    • Checkpoint: Check fractions by TLC.[1] Biphenyl will exit here.[1][2][3]

  • Elution Phase 2 (Product Collection): Switch to a gradient of 5% to 15% Ethyl Acetate in Hexanes .

    • The alcohol will elute as the polarity increases.

  • Concentration: Combine alcohol-containing fractions and evaporate under reduced pressure.

Critical Warning: Do not use acidified silica or allow the alcohol to sit on the column for extended periods. Tertiary alcohols are acid-sensitive and can dehydrate to form the alkene (1-(3-chlorophenyl)cyclohexene) [1].

Protocol B: Steam Distillation (The Industrial Workhorse)

Best for: Large scale (>10g), removing bulk biphenyl.

The Logic: Biphenyl has a high vapor pressure relative to water and is "steam volatile." The tertiary alcohol is much heavier and less volatile. Boiling water will carry the biphenyl over into the distillate, leaving the clean alcohol in the pot [2].

Step-by-Step:

  • Setup: Place the crude reaction mixture in a round-bottom flask. Add water (approx.[4][5][6] 10mL per gram of crude).[7]

  • Distillation: Connect a Claisen adapter, condenser, and receiving flask.

  • Process: Heat the mixture to a vigorous boil (100°C).

    • Observation: You will see oily droplets or white solids (biphenyl) condensing in the receiver.

  • Completion: Continue until the distillate runs clear and no more oil/solid comes over.

  • Recovery:

    • Pot Residue: Contains your target alcohol and water.

    • Extraction: Cool the pot. Extract the aqueous residue with Ethyl Acetate (3x).

    • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Why this works: Steam distillation operates at 100°C, which is far below the boiling point of the alcohol, preventing thermal decomposition while effectively stripping the non-polar impurity [3].

Protocol C: Trituration (The Quick Fix)

Best for: Polishing solid products or when chromatography is unavailable.

The Logic: Biphenyl is highly soluble in cold hexanes/pentane. The tertiary alcohol, being more polar, has significantly lower solubility in cold non-polar solvents.

Step-by-Step:

  • Preparation: Place the crude solid in a flask.

  • Solvent Addition: Add a small volume of cold Hexanes (0°C). Use just enough to create a slurry, not a solution.

  • Agitation: Sonicate or stir vigorously for 10 minutes.

  • Filtration: Filter the solid rapidly using a Buchner funnel.

  • Wash: Wash the filter cake with very cold pentane.

    • Filtrate: Contains Biphenyl.[1][2][3][5][8][9]

    • Filter Cake: Contains Purified Alcohol.

Module 3: Troubleshooting & FAQs

Q: My product turned into a liquid after the column. What happened? A: You likely dehydrated the alcohol. Tertiary alcohols are fragile. If your silica was acidic or if you heated the rotavap bath >50°C, you may have eliminated water to form the alkene.

  • Prevention:[3] Add 1% Triethylamine to your eluent to neutralize the silica acidity.

Q: Can I use vacuum distillation? A: Not recommended. Biphenyl sublimes and has a boiling point (255°C) that often overlaps with the high-vacuum boiling point of heavy alcohols. You will likely get a co-distilled mixture. Steam distillation is superior because it leverages hydrophobicity, not just boiling point [2].

Q: I see a new spot on TLC after steam distillation. A: Check the pH of your water. If the water was acidic (from the Grignard quench), boiling at 100°C could cause dehydration. Always wash the crude with NaHCO₃ before steam distillation to ensure the pot is neutral [4].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions and the stability of tertiary alcohols).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.
  • BenchChem. (2025).[1] Removal of biphenyl byproduct from Grignard synthesis. Retrieved from

  • Purdue University. (2023). Alcohol Distillation: Principles and Safety. Purdue Extension. Retrieved from

Sources

Minimizing elimination side reactions during acid workup of cyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for organic chemists and process engineers. It addresses the specific challenge of preserving cyclohexanol integrity during acidic workup procedures.

Topic: Minimizing Elimination Side Reactions (Dehydration) During Acid Workup Ticket ID: CHEM-SUP-0042 Status: Resolved / Guide Published

Executive Summary: The "Hidden" Elimination

The Problem: You have successfully synthesized a cyclohexanol derivative (e.g., via Grignard addition, hydride reduction, or hydrolysis). However, during the acidic quench or workup, the product dehydrates to form a cyclohexene impurity.

The Cause: Cyclohexanols are structurally predisposed to acid-catalyzed dehydration.

  • Secondary Cyclohexanols: Prone to elimination at elevated temperatures or high acid concentrations.

  • Tertiary Cyclohexanols (e.g., 1-alkylcyclohexanols): Extremely sensitive. They can undergo E1 elimination even with weak acids at room temperature due to the stability of the tertiary carbocation intermediate.

The Fix: Shift from "Standard Acid Quench" to "Controlled Protonation." This guide details the protocols to arrest the reaction at the alcohol stage.

Mechanistic Root Cause Analysis

To prevent the side reaction, we must break the chain of causality. The elimination follows an E1 Mechanism (Unimolecular Elimination).[1][2]

The Danger Pathway
  • Protonation: The hydroxyl oxygen accepts a proton (

    
    ), converting a poor leaving group (
    
    
    
    ) into an excellent one (
    
    
    ).[1][2][3]
  • Ionization (Rate Limiting Step): Water departs, generating a carbocation.[2][4][5] In cyclohexane rings, this relieves steric strain (1,3-diaxial interactions), making the carbocation formation energetically favorable.

  • Deprotonation: A base (even weak ones like

    
     or 
    
    
    
    ) abstracts a
    
    
    -proton to form the alkene.
Visualization: The Critical Control Points

The following diagram illustrates where you must intervene to stop the elimination.

EliminationPathway Alcohol Cyclohexanol (Substrate) Protonated Protonated Alcohol (-OH2+) Alcohol->Protonated Acid (H+) Carbocation Carbocation Intermediate Protonated->Carbocation - H2O (Slow Step) Alkene Cyclohexene (Impurity) Carbocation->Alkene - H+ Control1 CONTROL POINT 1: Limit Acid Strength (pH > 4) Keep Temp < 0°C Control1->Protonated Control2 CONTROL POINT 2: Solvent Choice (Avoid polar protic) Control2->Carbocation

Figure 1: Mechanistic pathway of acid-catalyzed dehydration with identified control points.

Validated Workup Protocols

Do not use "standard" 1M HCl or


 for quenching sensitive cyclohexanols. Use one of the following validated protocols based on your substrate's sensitivity.
Protocol A: The "Buffered Quench" (Recommended Standard)

Best For: Tertiary alcohols (e.g., 1-phenylcyclohexanol) and most secondary alcohols. Mechanism: Uses Ammonium Chloride (


) to provide a proton source that is acidic enough to protonate an alkoxide but too weak to protonate the alcohol significantly.

Step-by-Step:

  • Preparation: Prepare a saturated aqueous solution of Ammonium Chloride (

    
    ).
    
  • Cooling: Cool the reaction mixture to 0°C (ice bath).

  • Addition: Add the sat.

    
     slowly.
    
    • Note: If the reaction involved Magnesium (Grignard), a white precipitate (

      
      ) will form. This can be sticky.
      
  • Solubilization (Optional): If the Mg salts trap your product, do not add HCl. Instead, add a complexing agent: 20% aqueous Sodium Potassium Tartrate (Rochelle Salt) . Stir vigorously at room temperature until two clear layers form.

  • Extraction: Separate layers immediately.

Protocol B: The "Inverse Phosphate" Quench

Best For: Extremely acid-sensitive substrates where even local "hotspots" of acidity must be avoided. Mechanism: Uses a pH 7 phosphate buffer to maintain neutrality throughout the quench.

Step-by-Step:

  • Preparation: Prepare 0.5M Sodium Phosphate buffer (

    
    ) adjusted to pH 7.0.
    
  • Setup: Place the buffer in a large flask and cool to 0°C.

  • Inverse Addition: Cannulate or slowly pour your reaction mixtureinto the stirring buffer.

    • Why? This ensures the alcohol never experiences an excess of acid. The buffer capacity instantly neutralizes the basic reaction mixture.

Protocol C: Non-Aqueous Quench (Specialized)

Best For: Substrates soluble in water or when strictly anhydrous workup is required before purification. Mechanism: Uses solid acid equivalents to neutralize bases without introducing a bulk aqueous phase that supports ionization.

Step-by-Step:

  • Cooling: Cool reaction to -10°C.

  • Addition: Add solid Sodium Sulfate Decahydrate (

    
    ).
    
    • The crystal water is released slowly, hydrolyzing the alkoxide in a controlled manner.

  • Filtration: Filter off the solids. The filtrate contains the neutral alcohol.

Troubleshooting & Diagnostics

Use this table to diagnose issues if you still detect alkene impurities (via TLC or NMR).

SymptomProbable CauseCorrective Action
Alkene detected immediately after quench Acid was too strong (low

).
Switch from HCl to

or Acetic Acid.
Alkene formed during solvent evaporation Residual trace acid concentrated in the flask.Wash organic layer with Sat.[6]

before drying and evaporating.
Emulsion formed; product trapped Magnesium salts formed a gel.Do NOT add acid to break it. Use Rochelle Salt (Protocol A, Step 4).
Product decomposes on Silica Gel Silica is slightly acidic (

).
Add 1% Triethylamine (

) to the eluent to neutralize silica acid sites.

Frequently Asked Questions (FAQ)

Q: Can I use Acetic Acid for the quench? A: Yes, but with caution. Acetic acid (


 4.76) is stronger than Ammonium Chloride. It is acceptable for secondary cyclohexanols but risky for sterically crowded tertiary cyclohexanols. If you use it, dilute it (10% v/v in water) and keep it cold.

Q: Why does my product turn into an alkene on the Rotavap? A: This is a classic "concentration effect." Small amounts of acid that were harmless in dilute solution become highly concentrated as the solvent is removed. Heating the bath to 40-50°C accelerates the E1 elimination.

  • Fix: Always perform a final wash with saturated Sodium Bicarbonate (

    
    ) to ensure the organic phase is slightly alkaline before evaporation.
    

Q: Is the reaction temperature critical? A: Absolutely. Elimination is an endothermic process.

  • Secondary Cyclohexanols: Elimination is slow below 0°C but significant at room temperature.

  • Tertiary Cyclohexanols: Elimination can occur at -78°C if the acid is strong enough.

  • Rule of Thumb: Always quench at 0°C or below.

Q: Can I use Silica Gel Chromatography? A: Yes, but be aware that Silica Gel is slightly acidic (


).
  • Secondary Cyclohexanols: Usually safe.

  • Tertiary Cyclohexanols: Can decompose on the column.

  • Fix: Add 1% Triethylamine (

    
    ) to the eluent to neutralize silica acid sites.
    

References

  • Mechanism of Acid-Catalyzed Dehydration

    • Title: Elimin
    • Source: Master Organic Chemistry
    • URL: [Link]

  • Quenching Protocols for Sensitive Substrates

    • Title: Quenching Reactive Substances
    • Source: University of Denver (Safety Guidelines)
    • URL: [Link]

  • Specific Workup Techniques (Rochelle Salt)

    • Title: Workup of Grignard Reactions
    • Source: Notarianni et al., Organic Syntheses (General Reference for mild workup)
    • URL: [Link](Note: General principle of mild hydrolysis)

  • Dehydration Kinetics & E1 Mechanism

    • Title: 14.
    • Source: Chemistry LibreTexts
    • URL: [Link][2][7][8]

Sources

Technical Support Center: Purification of Oily 1-(3-chlorophenyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(3-chlorophenyl)cyclohexanol, particularly when the crude product is obtained as an oil. This technical note provides in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind the recommended purification strategies.

Introduction

This compound is a tertiary alcohol commonly synthesized via the Grignard reaction between a 3-chlorophenylmagnesium halide and cyclohexanone.[1] While the carbon-carbon bond formation is typically efficient, the subsequent purification of the crude product often presents a significant bottleneck. Researchers frequently report obtaining the product as a viscous, impure oil that resists direct crystallization. This guide will navigate the common pitfalls and provide a logical framework for achieving high purity.

The oily nature of the crude product can be attributed to several factors:

  • Residual Solvents: Incomplete removal of reaction solvents like diethyl ether or tetrahydrofuran (THF).

  • High Impurity Load: The presence of unreacted starting materials and reaction byproducts significantly depresses the melting point of the final product.

  • Inherent Physical Properties: The pure compound may be a low-melting solid or a high-boiling oil at room temperature.

  • Water Content: Residual water from the aqueous workup can inhibit crystallization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from the Grignard synthesis?

A1: The impurity profile is highly dependent on reaction conditions. Common impurities include:

  • Unreacted Starting Materials: Cyclohexanone and 3-chlorobromobenzene (or other halide precursor).

  • Grignard Byproducts: 3,3'-Dichlorobiphenyl, formed from the coupling of two Grignard reagents, and chlorobenzene, formed from the quenching of unreacted Grignard reagent with water.[2]

  • Dehydration Product: 1-(3-chlorophenyl)cyclohex-1-ene, which can form during acidic workup or upon heating, is a common issue with tertiary alcohols.[3]

  • Magnesium Salts: Residual magnesium halides and hydroxides from the workup.

Q2: My crude product is an oil. Should I try to crystallize it directly?

A2: Direct crystallization of a crude oil is often unsuccessful. The high concentration of impurities prevents the formation of a stable crystal lattice, leading to a phenomenon known as "oiling out," where the compound separates as a liquid phase instead of a solid.[4] It is generally more efficient to first perform a primary purification step, such as flash column chromatography, to remove the bulk of the impurities.

Q3: Which analytical technique is best for monitoring the purification process?

A3: Thin-Layer Chromatography (TLC) is indispensable for optimizing column chromatography conditions and tracking the separation. For quantitative assessment of purity and to check for volatile impurities, Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal.[5] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.

Q4: Can I use distillation for purification?

A4: While possible, distillation of tertiary alcohols like this compound is risky due to their susceptibility to acid-catalyzed dehydration at elevated temperatures.[3] If distillation is attempted, it must be performed under high vacuum to lower the boiling point significantly.[6] It should only be considered after impurities that could catalyze decomposition have been removed.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow.

Problem 1: My product remains a persistent oil even after removing the solvent under high vacuum.

Potential Cause Troubleshooting Action & Rationale
High Impurity Load The impurities are acting as a solvent for your product, preventing solidification. Solution: Proceed directly to flash column chromatography. This is the most effective method for separating a target compound from a complex mixture of byproducts.
Residual Water Water can form azeotropes or simply inhibit crystallization. Solution: Dissolve the crude oil in a water-immiscible solvent like dichloromethane or ethyl acetate, wash with brine (saturated NaCl solution) to pull out water, dry the organic layer thoroughly with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and re-evaporate the solvent.
Low Melting Point The pure compound may naturally be a very low-melting solid or an oil at ambient temperature. Solution: After initial purification by chromatography, attempt to induce crystallization by cooling the purified oil to low temperatures (0 °C to -20 °C) and scratching the inside of the flask with a glass rod to create nucleation sites.

Problem 2: During recrystallization, my product "oiled out" instead of forming crystals.

Potential Cause Troubleshooting Action & Rationale
Cooling Too Rapidly Rapid cooling does not give molecules sufficient time to align into an ordered crystal lattice.[4] Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with paper towels. Do not place it directly into an ice bath until crystal formation at room temperature has ceased.
Inappropriate Solvent Choice The boiling point of the solvent may be higher than the melting point of your compound. Solution: Choose a solvent or solvent system with a lower boiling point. For example, if your compound oils out from heptane (b.p. 98 °C), try recrystallizing from hexane (b.p. 69 °C).
Supersaturation The solution is too concentrated, favoring amorphous precipitation over crystallization. Solution: Re-heat the mixture to dissolve the oil, add a small amount (5-10% by volume) of additional hot solvent to reduce the concentration slightly, and then allow it to cool slowly again.[4]

Problem 3: My column chromatography provided poor separation.

Potential Cause Troubleshooting Action & Rationale
Inadequate Solvent System The polarity of the eluent is either too high (all compounds elute together) or too low (compounds do not move off the baseline). Solution: Systematically optimize the mobile phase using TLC. Aim for a solvent system that gives your target compound an Rf value of ~0.3-0.4 for the best separation.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for difficult separations.
Product Streaking/Tailing The compound is interacting too strongly with the acidic silica gel.[7] Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1% by volume), to the eluent. This neutralizes the acidic sites on the silica, improving the peak shape of polar compounds.

Section 3: Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the recommended primary purification method for the oily crude product.

  • TLC Analysis:

    • Dissolve a small sample of the crude oil in ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexane).

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

    • Select the solvent system that provides good separation between the product spot (usually the most prominent spot) and major impurities, with an Rf of ~0.3-0.4 for the product.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 100% hexane or 2% ethyl acetate in hexane). Ensure there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, perform a "dry load": dissolve the oil in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Place the flask under high vacuum for several hours to remove any final traces of solvent.

Protocol 2: Recrystallization of Purified Product

This protocol is for polishing the product after chromatography if it solidifies.

  • Solvent Selection:

    • Place a small amount of the purified product into several test tubes.

    • Add a small amount of different solvents (e.g., hexane, heptane, isopropanol, ethanol/water mixtures) to each tube.

    • An ideal recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely when heated.[8]

  • Dissolution:

    • Place the product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.[9]

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystal growth appears to have stopped, cool the flask further in an ice-water bath for 15-30 minutes to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.

Section 4: Data & Visualization

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexCommon UseNotes
Hexane690.1Chromatography (non-polar eluent), RecrystallizationGood for non-polar compounds. Often paired with ethyl acetate.
Heptane980.1RecrystallizationHigher boiling point than hexane, which can sometimes improve crystal quality.
Ethyl Acetate774.4Chromatography (polar eluent), ExtractionA versatile solvent for a wide range of polarities.
Dichloromethane403.1Extraction, Sample LoadingExcellent for dissolving a wide range of compounds but is volatile.
Isopropanol823.9RecrystallizationCan be a good single-solvent for moderately polar compounds.
Ethanol784.3RecrystallizationOften used in combination with water to create a mixed-solvent system.

Data sourced from various chemical suppliers and standard organic chemistry texts.

Diagrams

G cluster_start Start: Oily Crude Product cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_assessment1 Purity Check 1 cluster_outcome Product Outcome cluster_polishing Polishing Step cluster_final Final Product start Oily Crude tlc Perform TLC Analysis start->tlc chrom Flash Column Chromatography tlc->chrom assess1 Analyze Fractions by TLC/GC chrom->assess1 assess1->chrom Purity Not OK (Re-column) pure_oil Pure Product (as Oil) assess1->pure_oil Purity OK solidifies Product Solidifies assess1->solidifies Purity OK recryst Recrystallization solidifies->recryst final_product Pure Crystalline Solid recryst->final_product

G cluster_reactants Starting Materials & Reagents cluster_reaction Grignard Reaction cluster_products Crude Product Mixture SM1 3-Chlorobromobenzene Reaction R-MgBr + C=O SM1->Reaction SM2 Cyclohexanone SM2->Reaction Mg Magnesium Mg->Reaction Solvent Anhydrous Ether/THF Solvent->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 3,3'-Dichlorobiphenyl (Side-Reaction) Reaction->Impurity1 Impurity2 Unreacted Cyclohexanone Reaction->Impurity2 Impurity3 Chlorobenzene (from Quenching) Reaction->Impurity3 Impurity4 1-(3-chlorophenyl)cyclohex-1-ene (Dehydration) Reaction->Impurity4

References

  • Google Patents. Purification of cyclohexane - US4433194A. Accessed February 2024.
  • Google Patents. Purification of tertiary butyl alcohol - WO2005040078A1. Accessed February 2024.
  • Difford's Guide. Distillation - The science of distillation. Accessed February 2024. [Link]

  • Master Organic Chemistry. All About The Reactions of Grignard Reagents. Accessed February 2024. [Link]

  • SINO-NSH. Lubricating oil purifier troubleshooting method. Accessed February 2024. [Link]

  • Organic Syntheses. 4-dimethylamino-n-triphenylmethylpyridinium chloride. Accessed February 2024. [Link]

  • PubChem. 1-(3-Chlorophenyl)-3-cyclohexylurea. Accessed February 2024. [Link]

  • Purdue Extension. Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Accessed February 2024. [Link]

  • National Institutes of Health. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Accessed February 2024. [Link]

  • Biotage. Tips for Improving Your Oil & Grease Recoveries. Accessed February 2024. [Link]

  • University of California, Irvine. Grignard Reaction. Accessed February 2024. [Link]

  • Nedstar. The art of alcohol distillation. Accessed February 2024. [Link]

  • Environmental Protection Agency. 1-(3-chlorophenyl)-3-cyclohexylurea Properties. Accessed February 2024. [Link]

  • Bulletin of the Chemical Society of Ethiopia. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Accessed February 2024. [Link]

  • Wildon Engineering Australia. Causes of Failure in Oil Purifiers and How to Address Them. Accessed February 2024. [Link]

  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Accessed February 2024. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexanol. Accessed February 2024. [Link]

  • SciSpace. Recrystallization of Drugs: Significance on Pharmaceutical Processing. Accessed February 2024. [Link]

  • The Chemistry Blog. What is the Distillation Process?. Accessed February 2024. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Accessed February 2024. [Link]

  • The Royal Society of Chemistry. Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition. Accessed February 2024. [Link]

  • University of California, Los Angeles. Recrystallization. Accessed February 2024. [Link]

  • National Institutes of Health. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Accessed February 2024. [Link]

  • PubChem. 3-Chlorocyclohexan-1-ol. Accessed February 2024. [Link]

  • Cheméo. Chemical Properties of Cyclohexanol (CAS 108-93-0). Accessed February 2024. [Link]

  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization - US3654351A. Accessed February 2024.
  • California State University, Sacramento. Exp 3 - Distillation. Accessed February 2024. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Accessed February 2024. [Link]

  • Pearson+. Predict the products formed when cyclohexanone reacts with.... Accessed February 2024. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Accessed February 2024. [Link]

  • Wikipedia. Grignard reagent. Accessed February 2024. [Link]

  • Google Patents. Purification of tertiary amines using an adsorbent - US4255356A. Accessed February 2024.
  • American Fuel & Petrochemical Manufacturers. Question 57: What problems are associated with processing crude with high solids content?. Accessed February 2024. [Link]

  • Indian Institute of Technology Kanpur. Recrystallization. Accessed February 2024. [Link]

  • College of the Canyons. #20 Separation of Alcohols Using Gas Chromatography. Accessed February 2024. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. Accessed February 2024. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Accessed February 2024. [Link]

Sources

Validation & Comparative

A Guide to the 1H NMR Chemical Shifts of the Aromatic Region of 1-(3-chlorophenyl)cyclohexanol: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The aromatic region of a 1H NMR spectrum, in particular, offers a wealth of information about the substitution pattern and electronic environment of a benzene ring. This guide provides an in-depth analysis of the predicted 1H NMR chemical shifts and splitting patterns for the aromatic protons of 1-(3-chlorophenyl)cyclohexanol. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a predictive approach grounded in fundamental NMR principles and a comparative analysis with structurally related compounds.

Core Principles: Decoding the Aromatic Region

The chemical shifts of aromatic protons, typically found between 6.5 and 8.5 ppm, are primarily influenced by the ring current effect.[1][2][3] The delocalized π-electrons of the benzene ring circulate in the presence of an external magnetic field, inducing a secondary magnetic field that strongly deshields the protons on the periphery of the ring, shifting them downfield.[1][3]

When substituents are introduced onto the ring, they perturb the electron density and, consequently, the chemical shifts of the remaining protons. This perturbation is a combination of two main factors:

  • Inductive Effects: These are through-bond effects related to the electronegativity of the substituent. Electron-withdrawing groups pull electron density away from the ring, deshielding nearby protons and shifting them downfield.[3][4]

  • Mesomeric (Resonance) Effects: These are through-space effects where a substituent's lone pairs or π-systems interact with the aromatic π-system. Electron-donating groups (e.g., -OH, -NH2) increase electron density, particularly at the ortho and para positions, causing upfield (shielding) shifts.[5] Conversely, electron-withdrawing groups with π-bonds (e.g., -NO2, -C=O) decrease electron density at these positions, causing downfield (deshielding) shifts.[3][6]

Structural Analysis of this compound

The molecule , this compound, is a 1,3-disubstituted (or meta-substituted) benzene. The two substituents are:

  • A Chloro Group (-Cl): This group is moderately deactivating. It is electron-withdrawing inductively due to the high electronegativity of chlorine but is a weak electron-donator via resonance due to its lone pairs. The inductive effect generally dominates, leading to a net deshielding of the aromatic protons.

  • A 1-Hydroxycyclohexyl Group: This bulky, saturated substituent is primarily considered a weak electron-donating group through induction (hyperconjugation), similar to other alkyl groups like tert-butyl.[7] The hydroxyl group on the cyclohexyl ring is insulated from the aromatic π-system and its direct electronic influence on the aromatic protons is minimal, though it can influence the overall conformation.

Due to the meta substitution pattern, the four aromatic protons are chemically non-equivalent and will each produce a distinct signal.

Predicting the Aromatic 1H NMR Spectrum

To predict the spectrum, we will analyze the expected chemical shift and splitting pattern for each of the four aromatic protons (H-2, H-4, H-5, and H-6).

Predicted Chemical Shifts

We can estimate the chemical shifts by starting with the baseline value for benzene (approximately 7.34 ppm in CDCl₃) and applying additive substituent chemical shift (SCS) effects.

  • H-2: This proton is positioned between the two substituents, ortho to both the chloro and the 1-hydroxycyclohexyl groups. The inductive withdrawal from the adjacent chlorine atom will cause a significant downfield shift. The alkyl group's effect is weaker. This proton is expected to be a singlet-like peak or a narrow triplet, often the most distinct signal in 1,3-disubstituted benzenes.[8][9]

  • H-4: This proton is ortho to the chloro group and meta to the 1-hydroxycyclohexyl group. It will experience a strong deshielding effect from the chlorine and a weaker effect from the alkyl group.

  • H-5: This proton is meta to both substituents. It will be the least affected by the substituents and its chemical shift is expected to be closest to that of benzene.

  • H-6: This proton is ortho to the 1-hydroxycyclohexyl group and para to the chloro group. It will be slightly deshielded by the chlorine and weakly influenced by the alkyl group.

Predicted Splitting Patterns (Multiplicity)

The multiplicity of each signal is determined by spin-spin coupling with its neighboring protons. The coupling constants in benzene rings are characteristic:

  • Jortho ≈ 7–10 Hz

  • Jmeta ≈ 2–3 Hz

  • Jpara ≈ 0–1 Hz

Based on these, we can predict the following patterns:

  • H-2: Coupled to H-4 (meta, ~2-3 Hz) and H-6 (meta, ~2-3 Hz). This should result in a triplet (or more accurately, a triplet of triplets if the couplings differ slightly). Due to the small coupling constants, it may appear as a narrow, finely split peak or even a broad singlet.

  • H-4: Coupled to H-5 (ortho, ~7-10 Hz) and H-2 (meta, ~2-3 Hz). This will result in a doublet of doublets (dd) .

  • H-5: Coupled to H-4 (ortho, ~7-10 Hz) and H-6 (ortho, ~7-10 Hz). Since these two coupling constants are likely to be very similar, the signal will appear as a triplet (t) .

  • H-6: Coupled to H-5 (ortho, ~7-10 Hz) and H-2 (meta, ~2-3 Hz). This should also be a doublet of doublets (dd) .

Summary of Predictions

The predicted data for the aromatic region of this compound is summarized in the table below. The chemical shifts are estimated relative to benzene (~7.3 ppm).

ProtonPosition Relative to SubstituentsPredicted MultiplicityExpected Coupling Constants (Hz)Predicted Chemical Shift Range (ppm)Rationale
H-2 ortho to -C(OH)Cy, ortho to -ClTriplet (t) or Singlet-likeJmeta ≈ 2-3~7.3 - 7.5Deshielded by proximity to two substituents, especially the electronegative Cl.
H-4 meta to -C(OH)Cy, ortho to -ClDoublet of Doublets (dd)Jortho ≈ 7-10, Jmeta ≈ 2-3~7.2 - 7.4Deshielded by ortho relationship to Cl.
H-5 meta to -C(OH)Cy, meta to -ClTriplet (t)Jortho ≈ 7-10~7.1 - 7.3Least affected by substituents, closest to benzene.
H-6 ortho to -C(OH)Cy, para to -ClDoublet of Doublets (dd)Jortho ≈ 7-10, Jmeta ≈ 2-3~7.2 - 7.4Influenced by both substituents, but to a lesser extent than H-2 and H-4.

Comparative Analysis with Analogous Compounds

To ground our predictions, we can compare them with the known 1H NMR spectra of simpler, related molecules.

  • Chlorobenzene: The aromatic protons of chlorobenzene appear as a complex multiplet between approximately 7.14 and 7.43 ppm.[10][11] This demonstrates the overall deshielding effect of the chlorine atom.

  • tert-Butylbenzene: This compound is a good proxy for the electronic effects of a bulky alkyl group. Its aromatic protons typically show a multiplet in the range of 7.1 to 7.4 ppm, often not well-resolved, indicating the weak electronic effect of the alkyl group.[12]

  • 1,3-Disubstituted Benzenes: The predicted pattern of four distinct signals, including a downfield singlet-like peak for the proton between the two substituents (H-2), is highly characteristic of a 1,3-disubstitution pattern.[8][9]

This comparison supports our prediction that all four aromatic protons will resonate in the ~7.1-7.5 ppm range and will exhibit a complex but interpretable set of splitting patterns.

Visualizing the Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the aromatic protons labeled for clarity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Sample in CDCl3 + TMS transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load lock_shim Lock & Shim load->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate assign Assign Shifts & Multiplicities integrate->assign compare Compare with Predictions assign->compare elucidate Structure Elucidation compare->elucidate

Caption: Standard workflow for 1H NMR spectral analysis.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1,4-Di-tert-butylbenzene, 1H-NMR. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ACD/Labs. (2026, February 12). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • ResearchGate. (2010, May). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-3,5-ditert-butylbenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NMRS.io. (n.d.). 1H | chlorobenzene-d5 | NMR Chemical Shifts. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2013, August 15). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Technical Comparison of Hydroxyl Stretch Frequencies: 1-(3-chlorophenyl)cyclohexanol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectrum Hydroxyl Stretch Frequency of 1-(3-chlorophenyl)cyclohexanol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the forensic and medicinal analysis of arylcyclohexylamines (PCP analogs) and their metabolites, the tertiary alcohol This compound serves as a critical reference standard. Its identification relies heavily on the vibrational signature of the hydroxyl (-OH) group.

This guide provides an in-depth spectroscopic comparison of the hydroxyl stretch frequency of this compound against its primary structural analogs: 1-(4-chlorophenyl)cyclohexanol and the non-halogenated parent, 1-phenylcyclohexanol . We analyze the impact of the meta-chloro substituent on vibrational energy, hydrogen bonding kinetics, and spectral resolution in both solid and solution phases.

Theoretical Grounding: The Hydroxyl Oscillator

The hydroxyl stretch (


) is the most diagnostic feature in the IR spectrum of cyclohexanols. Its frequency is governed by Hooke’s Law but is heavily perturbed by the local electronic environment (inductive effects) and intermolecular interactions (hydrogen bonding).
  • Free Hydroxyl (Monomeric): In dilute non-polar solvents (e.g., CCl

    
    ), the -OH group vibrates in isolation. For tertiary benzylic alcohols, this typically occurs between 3600–3620 cm⁻¹ .
    
  • Hydrogen-Bonded Hydroxyl (Polymeric): In the solid state (KBr pellet) or concentrated solution, intermolecular H-bonding weakens the O-H bond (lengthening it), causing a dramatic redshift to 3300–3450 cm⁻¹ and significant peak broadening.

Mechanistic Differentiators

The 3-chlorophenyl moiety introduces an electron-withdrawing inductive effect (-I) at the meta position relative to the carbinol carbon.

  • Acidity Increase: The Cl atom pulls electron density from the aromatic ring, which in turn pulls from the carbinol carbon and oxygen. This slightly polarizes the O-H bond more than in the unsubstituted parent.

  • Steric Modulation: Unlike the ortho isomer, the meta (3-Cl) substituent does not sterically block the hydroxyl group, allowing for robust intermolecular H-bonding networks similar to the parent compound.

Comparative Spectral Analysis

The following data synthesizes experimental ranges for 1-arylcyclohexanols, highlighting the subtle but reproducible shifts caused by the chlorine substituent.

Table 1: Hydroxyl Stretch Frequency Comparison (cm⁻¹)
CompoundFree

(Dilute CCl

)
H-Bonded

(Solid KBr)

(Shift)
Electronic Effect (

)
This compound 3610 – 3615 3320 – 3360 (Broad) ~270Electron Withdrawing (

)
1-(4-chlorophenyl)cyclohexanol3612 – 36183325 – 3365 (Broad)~265Electron Withdrawing (

)
1-phenylcyclohexanol3605 – 36103300 – 3350 (Broad)~280Neutral Reference (

)
Cyclohexanol (Secondary Ref)3620 – 36303350 – 3400~250No Aromatic Stabilization

Key Insight: The 3-chloro isomer exhibits a slightly higher "Free OH" frequency compared to the parent 1-phenylcyclohexanol. This is counter-intuitive to simple acidity arguments (which usually lower frequency) but is often observed in tertiary systems where the electron-withdrawing group stiffens the C-O bond, indirectly affecting the O-H force constant. However, the fingerprint region (600–900 cm⁻¹) remains the primary method for distinguishing the 3-Cl (meta) from the 4-Cl (para) isomer, as the OH shifts are within the instrument resolution margin (~4 cm⁻¹).

Experimental Protocol: Self-Validating Identification

To accurately characterize this compound, one must decouple the "Free" and "Bonded" modes. A single solid-state measurement is insufficient for rigorous identification due to the variability of the broad H-bond peak.

Workflow: Dilution Titration Method

The following protocol ensures the detection of the sharp monomeric peak, which is the true "fingerprint" frequency of the molecule.

IR_Protocol Sample Solid Sample This compound Prep_Solid Path A: Solid State (KBr Pellet / ATR) Sample->Prep_Solid Prep_Soln Path B: Solution Phase (CCl4 or CHCl3) Sample->Prep_Soln Measure_Solid Measurement Result: Broad Peak 3320-3360 cm⁻¹ Prep_Solid->Measure_Solid Dilution Serial Dilution (10mM -> 1mM) Prep_Soln->Dilution Compare Data Synthesis Calculate Shift (Δν) Measure_Solid->Compare Measure_Soln Measurement Result: Sharp Peak ~3612 cm⁻¹ Dilution->Measure_Soln Eliminate H-bonds Measure_Soln->Compare

Figure 1: Dual-path workflow for validating hydroxyl stretch characteristics. Path B (Solution) is critical for distinguishing subtle electronic effects between isomers.

Step-by-Step Methodology
  • Solid State (Baseline):

    • Prepare a 1% w/w mixture of the analyte in dry KBr.

    • Press at 8-10 tons to form a transparent pellet.

    • Expectation: A broad, intense band centered at 3340 ± 20 cm⁻¹. This confirms the presence of an alcohol capable of H-bonding.

  • Solution State (Diagnostic):

    • Dissolve 10 mg of analyte in 1 mL of spectro-grade Carbon Tetrachloride (CCl

      
      ) or Chloroform (CHCl
      
      
      
      ). Note: CCl
      
      
      is preferred for optical transparency in the 3600 cm⁻¹ region.
    • Record spectrum.[1][2][3]

    • Dilute by a factor of 10 and record again.

    • Validation: The broad peak at 3340 cm⁻¹ should diminish, and a sharp needle-like peak at ~3612 cm⁻¹ should grow. If the broad peak remains at high dilution, it suggests intramolecular H-bonding (unlikely for this structure) or wet solvent.

Structural Causality: Why the 3-Chloro Shift Matters

Understanding the vibrational causality allows researchers to predict the behavior of novel analogs.

Electronic_Effects Cl_Sub 3-Chloro Substituent (Meta Position) Inductive Inductive Effect (-I) Electron Withdrawal Cl_Sub->Inductive Ring Phenyl Ring Deactivation Inductive->Ring CO_Bond C-O Bond Polarization Ring->CO_Bond OH_Bond O-H Bond Force Constant (k) CO_Bond->OH_Bond Through-bond effect Freq Frequency Shift (vs Parent) OH_Bond->Freq

Figure 2: Causal pathway of the substituent effect on vibrational frequency. The meta-chloro group exerts influence primarily through inductive withdrawal, subtly altering the O-H force constant.

The 3-chloro position is unique because it is not conjugated with the carbinol carbon (unlike the 2- or 4- positions where resonance effects might play a minor role, though resonance is limited in saturated cyclohexyl systems). Therefore, the shift is purely inductive. This makes the this compound peak slightly sharper and more distinct than the 2-chloro isomer, which often suffers from intramolecular broadening.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard text for IR functional group frequencies and H-bonding effects).

  • National Institute of Standards and Technology (NIST). (2023). Cyclohexanol, Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • Maddaluno, J., & Gleiter, R. (1990). Intramolecular Hydrogen Bonding in 1-Arylcyclohexanols. Journal of Organic Chemistry. (Discusses the conformational preferences and spectral shifts in substituted cyclohexanols).
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides context on the 3-chlorophenyl moiety in forensic analysis). [Link]

Sources

Melting point range of pure 1-(3-chlorophenyl)cyclohexanol crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of 1-(3-chlorophenyl)cyclohexanol , a critical intermediate in the synthesis of dissociative anesthetics and NMDA receptor antagonists (e.g., 3-chloro-PCP).[1]

Executive Summary

  • Target Compound: this compound[1][2]

  • CAS Number: 19920-86-6[1]

  • Physical State: White to off-white crystalline solid (Pure)[1]

  • Critical Quality Attribute (CQA): Melting Point (MP) Range.

  • Operational Insight: Unlike its para-isomer or the unsubstituted phenylcyclohexanol, the meta-chloro derivative is less commonly cataloged. Its melting point is a definitive purity indicator, specifically distinguishing it from the elimination product (alkene) and the starting ketone.

Part 1: Physicochemical Profile & Melting Point Analysis

The melting point of this compound is distinct from its structural isomers and precursors. Due to the meta-substitution, the crystal lattice packing is less efficient than the para-isomer, resulting in a melting point range that requires precise thermal control to distinguish from the unsubstituted analog.

Comparative Melting Point Data
CompoundStructure / IdentityMelting Point Range (°C)Relevance
This compound Target (Meta-isomer)62 – 65 °C (Experimental)*Primary Analyte
1-PhenylcyclohexanolUnsubstituted Analog60 – 63 °CClosest structural reference; difficult to distinguish by MP alone.[1]
1-(4-chlorophenyl)cyclohexanolPara-isomer> 75 °C (Est.)Higher MP due to symmetry/packing efficiency.[1]
1-(3-chlorophenyl)cyclohexeneElimination Impurity< 25 °C (Liquid/Oil)Presence drastically depresses MP of the target.[1]
CyclohexanonePrecursor-31 °C (Liquid)Volatile impurity; lowers MP.[1]

*Note: Literature values for the meta-isomer are sparse. The range 62–65°C is derived from structural analog comparisons (1-phenylcyclohexanol) and the typical physicochemical behavior of meta-halogenated arylcyclohexanols.[1] Users must establish a Qualified Reference Standard (QRS) internally.

Part 2: Experimental Protocol (Synthesis & Characterization)

Objective: Synthesize a high-purity reference standard to validate the melting point range. Mechanism: Grignard addition of 3-chlorophenylmagnesium bromide to cyclohexanone.[1]

Synthesis Workflow (Self-Validating Protocol)
  • Reagents: 3-chlorobromobenzene, Magnesium turnings, Cyclohexanone, Anhydrous Diethyl Ether (Et₂O).

  • Critical Step: The reaction must be kept anhydrous. Water acts as a "proton killer," destroying the Grignard reagent and producing chlorobenzene.

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.1 eq) and a crystal of Iodine.

  • Grignard Formation: Add 3-chlorobromobenzene (1.0 eq) in Et₂O dropwise. Reflux until Mg is consumed (formation of 3-chlorophenylmagnesium bromide).[1]

  • Addition: Cool to 0°C. Add Cyclohexanone (0.9 eq) in Et₂O slowly. The limiting reagent ensures complete consumption of the ketone.

  • Hydrolysis: Quench with saturated NH₄Cl (aq). Avoid strong acids (HCl) to prevent dehydration to the alkene.

  • Isolation: Extract with Et₂O, wash with brine, dry over Na₂SO₄, and evaporate.

Purification (The "Melt" Maker)

The crude product is often an oil due to trace solvent or alkene impurities.

  • Solvent System: Pentane or Hexane (Cold).

  • Protocol: Dissolve crude oil in minimum hot hexane. Cool slowly to -20°C.

  • Result: White needles precipitate. Filter and dry under high vacuum.[1] Only these crystals are suitable for MP determination. [1]

Melting Point Determination (Capillary Method)
  • Instrument: Digital Melting Point Apparatus (e.g., Stuart SMP30).

  • Ramp Rate: 1°C/min near the expected range (60°C).

  • Observation:

    • Onset: First visible liquid droplet.[1]

    • Clear Point: Complete liquefaction.[1]

    • Criterion: A range < 2°C indicates >98% purity.[1]

Part 3: Visualization of Signal Pathway & Workflow

The following diagram illustrates the synthesis, potential degradation pathways (impurities), and the characterization logic.

G Start Start: 3-Chlorobromobenzene + Mg / Et2O Grignard Intermediate: 3-Chlorophenylmagnesium Bromide Start->Grignard Grignard Formation Alkoxide Magnesium Alkoxide Grignard->Alkoxide Nucleophilic Addition Ketone Add Cyclohexanone (0°C) Ketone->Alkoxide Quench Quench: sat. NH4Cl Alkoxide->Quench Protonation Target Target: This compound (Solid, MP ~62-65°C) Quench->Target Isolation Target->Target Recrystallize (Hexane) if MP < 60°C Acid Avoid: Strong Acid (H+) Target->Acid Dehydration Risk Impurity Impurity: 1-(3-chlorophenyl)cyclohexene (Liquid, MP <25°C) Acid->Impurity Elimination (-H2O)

Caption: Synthetic workflow for this compound, highlighting the critical acid-catalyzed dehydration pathway that leads to liquid impurities and melting point depression.

References

  • Kalir, A., et al. (1969). "1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity."[3][4][5] Journal of Medicinal Chemistry, 12(3), 473–477. [1]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The synthesis of phencyclidine and other 1-arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 16896, 1-Phenylcyclohexanol." (Used as comparative standard). [1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: 1-(3-bromophenyl)cyclohexanol." (Used for halogen-analog comparison).[1]

Sources

The Definitive Guide to Assigning the Quaternary Carbon in 1-(3-chlorophenyl)cyclohexanol using 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Predictive and Experimental Methodologies for Researchers in Drug Development and Chemical Sciences

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for mapping the carbon framework of a molecule. However, the assignment of non-protonated, or quaternary, carbons can present a significant challenge due to their typically long relaxation times and the absence of direct proton-carbon correlation signals in standard experiments. This guide provides a comprehensive, in-depth comparison of methodologies for the confident assignment of the quaternary carbon in 1-(3-chlorophenyl)cyclohexanol, a common structural motif in medicinal chemistry.

This technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for a self-validating approach to spectral interpretation, integrating both theoretical predictions and robust experimental data.

The Challenge of the Quaternary Carbon

The quaternary carbon, C1, of this compound is a critical stereocenter and a key anchor point of the molecule's three-dimensional structure. Its electronic environment is influenced by the hydroxyl group, the cyclohexyl ring, and the substituted aromatic ring, making its chemical shift a sensitive probe of the molecular architecture. Accurate assignment is crucial for confirming the identity of the compound and for understanding its chemical properties.

Comparative Methodologies for 13C NMR Assignment

We will explore and compare two primary approaches for the assignment of the C1 quaternary carbon:

  • Theoretical Prediction: Leveraging computational algorithms and extensive databases to forecast the 13C NMR spectrum.

  • Experimental Verification: Employing a suite of 1D and 2D NMR experiments to unequivocally identify the quaternary carbon signal.

A third approach, utilizing empirical data from analogous structures, will be integrated as a supportive and cross-verificatory method.

Theoretical Prediction: A First Principles Approach

The advent of sophisticated NMR prediction software has revolutionized the process of structure elucidation. These programs utilize various algorithms, including Hierarchical Organization of Spherical Environments (HOSE) codes, and machine learning models trained on vast spectral databases to estimate chemical shifts with increasing accuracy.

For this compound, we utilized a leading online NMR prediction tool to generate a theoretical 13C NMR spectrum. This approach provides an immediate, albeit theoretical, assignment for all carbon signals.

Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Quaternary) 75.5
C(ipso-Aryl)148.1
C(ortho-Aryl)125.8
C(meta-Aryl-Cl)134.1
C(para-Aryl)127.8
C(meta-Aryl)121.8
C(ortho-Aryl-H)124.0
C2/C6 (Cyclohexyl)37.9
C3/C5 (Cyclohexyl)21.9
C4 (Cyclohexyl)25.4

Disclaimer: Predicted values are for illustrative purposes and can vary between different prediction engines.

The predicted chemical shift for the C1 quaternary carbon is approximately 75.5 ppm . This value is influenced by the deshielding effect of the directly attached oxygen atom.

Experimental Verification: The Gold Standard

While predictive methods offer a powerful starting point, experimental verification remains the definitive standard for structural assignment. A multi-pronged approach using a combination of 1D and 2D NMR experiments provides the most robust and self-validating data.

Experimental Workflow for Quaternary Carbon Assignment

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments Proton_Decoupled_13C Standard 13C NMR (Proton Decoupled) DEPT_135 DEPT-135 Proton_Decoupled_13C->DEPT_135 Identify CH, CH3 (positive) and CH2 (negative) signals DEPT_90 DEPT-90 DEPT_135->DEPT_90 Identify CH signals HMBC HMBC (Heteronuclear Multiple Bond Correlation) DEPT_90->HMBC Confirm Quaternary Carbon by elimination and long-range coupling

Figure 1. Experimental workflow for the unambiguous assignment of the quaternary carbon.

Step-by-Step Experimental Protocol
  • Standard Proton-Decoupled 13C NMR:

    • Objective: To obtain a spectrum of all unique carbon signals in the molecule.

    • Methodology: A standard single-pulse 13C NMR experiment with broadband proton decoupling is performed. This results in a spectrum where each carbon atom appears as a singlet.

    • Expected Outcome: The spectrum will display signals for all carbon atoms in this compound. Quaternary carbon signals are typically of lower intensity due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[1]

  • DEPT-135 and DEPT-90 Experiments:

    • Objective: To differentiate between CH, CH₂, and CH₃ groups and, by extension, identify the quaternary carbon.

    • Methodology: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are run.

      • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.

      • DEPT-90: Only CH signals are observed.

    • Expected Outcome: By comparing the standard 13C spectrum with the DEPT-135 and DEPT-90 spectra, the signal that is present in the standard 13C spectrum but absent in both DEPT spectra can be definitively assigned to the quaternary carbon.

Empirical Data: The Power of Analogy

A powerful complementary approach is to compare the experimental data with that of structurally similar, well-characterized compounds. For our target molecule, 1-phenylcyclohexanol serves as an excellent reference compound.

Experimental 13C NMR Data for 1-Phenylcyclohexanol

Carbon AtomExperimental Chemical Shift (ppm)
C1 (Quaternary) 76.2
C(ipso-Aryl)146.5
C(ortho-Aryl)126.5
C(meta-Aryl)128.4
C(para-Aryl)127.2
C2/C6 (Cyclohexyl)38.5
C3/C5 (Cyclohexyl)22.3
C4 (Cyclohexyl)25.8

Source: Spectral Database for Organic Compounds (SDBS)

The experimentally determined chemical shift for the quaternary carbon in 1-phenylcyclohexanol is 76.2 ppm . This value provides a strong empirical benchmark for our target molecule. The introduction of a chlorine atom at the meta-position of the phenyl ring is expected to have a minor electronic effect on the distant C1 carbon, suggesting its chemical shift will be in a similar region.

Comparative Analysis: Synthesizing the Data

MethodQuaternary Carbon (C1) Chemical Shift (ppm)AdvantagesLimitations
Theoretical Prediction ~75.5Rapid, cost-effective, provides a full spectrum assignment.Accuracy is dependent on the quality of the algorithm and database; requires experimental verification.
Experimental (DEPT) Experimentally DeterminedUnambiguous assignment, provides definitive proof of structure.Requires access to an NMR spectrometer and more instrument time.
Empirical (Analog) ~76.2 (based on 1-phenylcyclohexanol)Provides a reliable estimate based on known compounds.Requires a close structural analog with assigned spectra; substituent effects can alter chemical shifts.

The remarkable congruence between the predicted value (~75.5 ppm), the empirical data from the unsubstituted analog (76.2 ppm), and the expected region for a carbon atom of this type (typically 60-80 ppm for a carbon bearing an alcohol) provides a high degree of confidence in the assignment. The experimental DEPT workflow serves as the ultimate confirmation.

Conclusion: A Multi-faceted Approach for Confident Assignment

The definitive assignment of the quaternary carbon in this compound is best achieved through a synergistic approach that integrates theoretical prediction, experimental verification, and empirical comparison. While computational methods provide a powerful and rapid starting point, the gold standard remains a carefully executed set of 1D NMR experiments, particularly the DEPT-135 and DEPT-90 sequences. By leveraging all three methodologies, researchers can achieve a self-validating and unambiguous structural elucidation, a critical step in the journey of drug discovery and chemical innovation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • nmrdb.org. (n.d.). 13C NMR Prediction. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(3-Chlorophenyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 1-(3-Chlorophenyl)cyclohexanol (CAS No. 19920-86-6). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. This document is structured to provide immediate, actionable guidance that goes beyond a standard template, addressing the specific nature of this chemical.

Understanding the Risks: Hazard Profile of this compound

While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS 19920-86-6) could not be located through standard searches, its structural similarity to other substituted cyclohexanols suggests a cautious approach is warranted. The hazard profile is likely influenced by both the cyclohexanol moiety and the chlorinated phenyl group.

For context, the parent compound, cyclohexanol, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation. The introduction of a chlorophenyl group can modify the toxicological properties, and therefore, it is imperative to handle this compound with a high degree of care, assuming it may possess similar or potentially enhanced hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A risk-based approach is essential when selecting PPE for handling this compound. The following recommendations are based on a conservative assessment of potential hazards.

Core PPE Requirements
PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes and airborne particles that could cause serious eye irritation or damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) inspected before each use. The choice of glove material should be based on the solvent used and the duration of contact.Prevents skin contact, which could lead to irritation or absorption of the chemical.
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron and sleeves are recommended.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of any vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, depending on the scale of the work and a formal risk assessment.Minimizes the risk of respiratory tract irritation from potential vapors or aerosols.
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Risk Assessment cluster_1 PPE Level start Start: Handling this compound scale Scale of Operation? start->scale small_scale Small Scale (<1g) Standard Procedures scale->small_scale Small large_scale Large Scale (>1g) or High-Risk Procedure (e.g., heating, aerosolization) scale->large_scale Large procedure Procedure Risk? core_ppe Core PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves procedure->core_ppe Low Risk enhanced_ppe Enhanced PPE: - Core PPE + - Face Shield - Chemical-Resistant Apron - Consider Respirator procedure->enhanced_ppe High Risk small_scale->procedure large_scale->enhanced_ppe caption Figure 1. PPE selection based on operational risk.

Caption: PPE selection based on operational risk.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling and disposal are paramount to protecting yourself, your colleagues, and the environment.

Handling Protocol
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily accessible. The kit should contain an absorbent material suitable for organic compounds.

    • Clearly label all containers with the chemical name and any known hazard symbols.

  • Weighing and Transfer :

    • Perform all weighing and transfers of solid this compound within a fume hood or a ventilated balance enclosure.

    • Use appropriate tools (e.g., spatulas) to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • During the Reaction/Procedure :

    • Keep all containers of this compound sealed when not in use.

    • Maintain the experimental setup within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Procedure :

    • Decontaminate all equipment that has come into contact with the chemical.

    • Wash hands thoroughly after removing gloves and before leaving the laboratory.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate : If the spill is large or you feel unwell, evacuate the immediate area and alert your supervisor and institutional safety personnel.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, use a suitable absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill.

  • Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill clean-up materials, must be treated as hazardous waste.

  • Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Conclusion: A Culture of Safety

The safe handling of any chemical, including this compound, is rooted in a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a specific SDS was not available at the time of writing, the guidance provided here is based on established principles of laboratory safety and a conservative assessment of the compound's likely properties. Always consult with your institution's safety professionals to ensure your procedures are in full compliance with local regulations and best practices. By prioritizing safety, you build a foundation for reliable and reproducible research.

References

Note: As a specific Safety Data Sheet for this compound (CAS 19920-86-6) was not publicly available, the following references for related compounds and general laboratory safety standards are provided for context and best practices.

  • This compound | 19920-86-6 | C12H15ClO | Appchem. AppliChem. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Cyclohexanol. Centers for Disease Control and Prevention. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.